2-Iodo-4-methyl-6-nitrophenol
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-iodo-4-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKNXKQYFZYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334927 | |
| Record name | 2-Iodo-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69492-91-7 | |
| Record name | 2-Iodo-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2-Iodo-4-methyl-6-nitrophenol (CAS 69492-91-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles all publicly available technical information on 2-Iodo-4-methyl-6-nitrophenol. Notably, there is a significant lack of published data regarding its biological activity, mechanism of action, and specific applications in drug development. The experimental protocols provided are representative and based on established chemical principles for analogous compounds.
Core Chemical Information
This compound is a substituted aromatic compound containing iodo, methyl, and nitro functional groups attached to a phenol backbone.[1] Its structure and functional groups suggest potential as a chemical intermediate in the synthesis of more complex molecules.[2]
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69492-91-7 | [1] |
| Molecular Formula | C₇H₆INO₃ | [1][2][3] |
| Molecular Weight | 279.03 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| Melting Point | 82-84°C | [2] |
| Boiling Point | 254.4°C at 760 mmHg | [2] |
| Density | 2.021 g/cm³ | [2] |
| Flash Point | 107.6°C | [2] |
| Vapor Pressure | 0.0108 mmHg at 25°C | [2] |
| Refractive Index | 1.684 | [2] |
| pKa (Predicted) | 5.79 ± 0.38 | [2] |
| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--=O | [4] |
| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[1]
-
Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. Expected characteristic peaks would include a broad peak for the hydroxyl (-OH) group, peaks for aromatic C-H stretching, C=C ring stretching, and strong peaks corresponding to the nitro (NO₂) group's asymmetric and symmetric stretching.
-
Mass Spectrum (Electron Ionization): The mass spectrum shows the fragmentation pattern of the molecule upon electron impact, with the molecular ion peak confirming the molecular weight.[1]
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical flow for the synthesis of this compound from p-cresol is outlined below.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2-Iodo-4-methylphenol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Iodination: Prepare a solution of iodine (25.4 g, 0.1 mol) and sodium iodide (15.0 g, 0.1 mol) in 50 mL of water. Add this solution to the dropping funnel.
-
Slowly add the iodine solution to the stirred p-cresol solution at room temperature over a period of 1 hour.
-
After the addition is complete, add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise to the reaction mixture. The reaction is exothermic and should be cooled with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 500 mL of cold water.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine until the brown color disappears.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-Iodo-4-methylphenol. The product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the purified 2-Iodo-4-methylphenol (23.4 g, 0.1 mol) from the previous step.
-
Cool the flask in an ice-salt bath to 0°C and slowly add 50 mL of concentrated sulfuric acid while stirring.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.9 mL, 0.11 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 2-Iodo-4-methylphenol over 30-45 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then filter the solid product using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound. Dry the crystals in a vacuum oven.
Biological Activity and Drug Development Potential
Extensive searches of scientific literature and chemical databases have yielded no specific information on the biological activity of this compound. There are no published studies detailing its efficacy in any biological assays, its mechanism of action, or its involvement in any signaling pathways. While the general class of nitrophenols can exhibit biological effects, no data is available for this specific molecule. Its primary documented use is as a chemical reagent and intermediate for further chemical synthesis.[2]
Safety and Handling
This compound is classified as an irritant and may be harmful if ingested or inhaled.[2][5] It can cause serious eye irritation and may cause an allergic skin reaction.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Skin: Wash with generous quantities of running water and non-abrasive soap. Seek medical attention if irritation occurs.[5]
-
Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[5]
-
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]
-
Decomposition: Emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen iodide, under fire conditions.[5]
References
An In-depth Technical Guide to 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 2-Iodo-4-methyl-6-nitrophenol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a discussion of its potential synthesis and biological relevance based on related compounds. Due to the limited availability of published data for this specific molecule, this guide also highlights areas where further research is needed.
Chemical and Physical Properties
While specific experimental data for this compound is scarce in publicly available literature, its basic properties have been identified.
| Property | Value | Source |
| IUPAC Name | This compound | Chemspace[1] |
| CAS Number | 69492-91-7 | NIST[2], Santa Cruz Biotechnology[3] |
| Molecular Formula | C7H6INO3 | NIST[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 279.03 g/mol | NIST[2], Santa Cruz Biotechnology[3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Data Type | Availability | Source |
| Infrared (IR) Spectrum | Available | NIST Chemistry WebBook[2] |
| Mass Spectrum (Electron Ionization) | Available | NIST Chemistry WebBook[2] |
| Nuclear Magnetic Resonance (NMR) Spectrum | Data not available in searched resources. |
Synthesis of this compound: A Proposed Experimental Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis could potentially be achieved through the iodination of 4-methyl-2-nitrophenol or the nitration of 2-iodo-4-methylphenol. The following is a hypothetical protocol for the iodination of 4-methyl-2-nitrophenol.
Reaction: Iodination of 4-methyl-2-nitrophenol
Materials:
-
4-methyl-2-nitrophenol
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
-
An appropriate solvent (e.g., glacial acetic acid, dichloromethane)
-
Deionized water
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methyl-2-nitrophenol in the chosen solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of the iodinating agent (e.g., iodine monochloride in the same solvent) dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
If an acidic solvent was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using the following techniques:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is not available in the current literature. However, the biological activities of structurally related nitrophenol compounds have been reported, offering some insights into its potential applications.
Nitroaromatic compounds, including nitrophenol derivatives, are known to exhibit a wide range of biological activities, such as antimicrobial and anticancer effects. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, is often a key pharmacophore.
For instance, some nitrophenol derivatives have demonstrated antibacterial activity. The introduction of different substituents to the nitrophenol scaffold can fine-tune their biological profiles. The position of the nitro group is also crucial; for example, 4-nitrophenol has been found to be more cytotoxic against human lung cells than 2-nitrophenol.
Given the presence of the nitro group and iodine in its structure, this compound could potentially exhibit biological activities. However, without experimental data, any discussion of its specific effects or involvement in signaling pathways remains speculative. Further research, including in vitro and in vivo studies, is necessary to determine the biological profile of this compound.
Visualizations
To aid in the understanding of the synthesis and potential experimental investigation of this compound, the following diagrams are provided.
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for the synthesis and characterization of the title compound.
Conclusion
This compound is a distinct chemical entity with confirmed spectroscopic data available through the NIST Chemistry WebBook. However, a significant gap exists in the scientific literature regarding its specific physical properties, detailed experimental protocols for its synthesis, and its biological activities. The information provided in this guide on synthesis and potential biological relevance is based on established chemical principles and data from structurally related compounds. It is imperative for researchers interested in this molecule to conduct further experimental work to fully characterize its properties and explore its potential applications in drug development and other scientific fields.
References
2-Iodo-4-methyl-6-nitrophenol molecular weight
An In-depth Technical Guide on the Molecular Weight of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of the chemical compound this compound. The information is presented to be a resource for professionals engaged in research, scientific analysis, and drug development.
Compound Identification
The compound is this compound. It is identified by its chemical structure and nomenclature.
-
Chemical Name: this compound
-
CAS Number: 69492-91-7
-
Molecular Formula: C₇H₆INO₃
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in experimental protocols. It is determined by the sum of the atomic weights of its constituent atoms.
Elemental Composition
The molecular formula C₇H₆INO₃ indicates the presence of the following elements in one molecule of the compound:
-
Carbon (C)
-
Hydrogen (H)
-
Iodine (I)
-
Nitrogen (N)
-
Oxygen (O)
Calculation and Data Presentation
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The precise molecular weight for this compound is 279.0319 g/mol . A nominal mass of 279 Da is also cited.[1]
The table below summarizes the quantitative data used for this determination.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | C₇H₆INO₃ | 18 | 279.033 |
Note: The calculated total may differ slightly from the cited high-resolution mass spectrometry value due to the use of standard atomic weights versus isotopic masses.
Logical Relationship of Calculation
The following diagram illustrates the logical workflow for determining the molecular weight from the compound's formula.
References
In-Depth Technical Guide to the Structure Elucidation of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-Iodo-4-methyl-6-nitrophenol. It details the key analytical techniques and methodologies required to confirm the chemical structure and purity of this compound. This document includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and logical workflows for its characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Introduction
This compound is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. The presence of an iodine atom, a nitro group, and a methyl group on the phenolic ring suggests that this molecule may exhibit interesting biological activities and serve as a versatile intermediate in organic synthesis. Accurate structure elucidation is paramount for understanding its chemical properties, reactivity, and potential biological effects. This guide outlines the systematic approach to confirming the structure of this compound through a combination of synthetic chemistry and spectroscopic analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [1][2] |
| CAS Number | 69492-91-7 | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in water. |
Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways: the iodination of a nitrophenol precursor or the nitration of an iodophenol precursor. Both pathways are detailed below.
Synthesis Pathway Logic
The logical flow for the two primary synthetic routes is illustrated in the diagram below.
Experimental Protocol: Iodination of 4-Methyl-2-nitrophenol
This protocol is adapted from general procedures for the iodination of activated aromatic rings.
Materials:
-
4-Methyl-2-nitrophenol
-
Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide)
-
Glacial acetic acid
-
Sodium thiosulfate solution (10% w/v)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-nitrophenol (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Quench the excess iodine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure this compound.
Experimental Protocol: Nitration of 2-Iodo-4-methylphenol
This protocol is based on standard procedures for the regioselective nitration of phenols.
Materials:
-
2-Iodo-4-methylphenol
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 2-Iodo-4-methylphenol (1 equivalent).
-
Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) while maintaining the low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-iodo-4-methylphenol over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
To remove any unreacted starting material and by-products, the crude product can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Structure Elucidation by Spectroscopic Methods
The definitive structure of the synthesized compound is established using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Spectroscopic Data Summary
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for two aromatic protons, a methyl group, and a hydroxyl group. |
| ¹³C NMR | Signals for seven distinct carbon atoms, including substituted and unsubstituted aromatic carbons, and a methyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), NO₂ (asymmetric and symmetric stretching), and C-I bonds. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for determining the substitution pattern on the aromatic ring.
Expected Chemical Shifts (δ) and Splitting Patterns:
-
Aromatic Protons (H-3, H-5): Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 3 (H-3) would likely appear as a doublet, split by the proton at position 5 (H-5). Similarly, H-5 would appear as a doublet, split by H-3. The coupling constant (J) between these two protons would be in the range of 2-3 Hz, characteristic of meta-coupling.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.2-2.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration (typically δ 5.0-12.0 ppm).
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.
Expected Chemical Shifts (δ):
-
C-1 (C-OH): ~150-160 ppm
-
C-2 (C-I): ~90-100 ppm
-
C-3 (C-H): ~125-135 ppm
-
C-4 (C-CH₃): ~135-145 ppm
-
C-5 (C-H): ~120-130 ppm
-
C-6 (C-NO₂): ~140-150 ppm
-
-CH₃: ~20-25 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.
-
NO₂ asymmetric stretch: A strong band around 1520-1560 cm⁻¹.
-
NO₂ symmetric stretch: A strong band around 1340-1380 cm⁻¹.
-
C-I stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 279, corresponding to the molecular weight of C₇H₆INO₃.[1]
-
Key Fragments:
-
Loss of NO₂ (M - 46): A fragment at m/z = 233.
-
Loss of I (M - 127): A fragment at m/z = 152.
-
Loss of CH₃ (M - 15): A fragment at m/z = 264.
-
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and complete structure elucidation of this compound.
Potential Biological Relevance
Nitroaromatic compounds, including nitrophenol derivatives, are a class of molecules known for a wide range of biological activities, such as antimicrobial and anticancer effects.[3] The biological activity of these compounds is significantly influenced by the nature and position of the substituents on the aromatic ring.[3] The nitro group is a strong electron-withdrawing group and is often considered a key pharmacophore.[3]
While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of interest for biological screening. The presence of both an iodo and a nitro group on the phenol ring could modulate its electronic properties and lipophilicity, potentially influencing its interaction with biological targets. Further research is warranted to explore the pharmacological profile of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that combines rational synthetic strategies with comprehensive spectroscopic analysis. This technical guide provides the necessary theoretical framework and practical protocols for researchers to synthesize, purify, and unequivocally confirm the structure of this compound. The detailed workflows and tabulated data serve as a valuable reference for ensuring the quality and identity of this compound in research and development settings.
References
physical and chemical properties of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methyl-6-nitrophenol is a halogenated nitrophenol derivative with potential applications in various fields of chemical and pharmaceutical research. Its chemical structure, featuring an aromatic ring substituted with hydroxyl, iodo, methyl, and nitro groups, imparts a unique combination of physical and chemical properties.[1] This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with proposed experimental protocols and a discussion of its potential biological relevance based on related compounds.
Core Physical and Chemical Properties
The properties of this compound are summarized in the tables below. These values are a combination of experimental data and scientifically predicted estimates.
Physical Properties
| Property | Value | Source/Notes |
| Physical State | Solid at room temperature | [1] |
| Molecular Formula | C₇H₆INO₃ | [1][2][3][4][5] |
| Molecular Weight | 279.03 g/mol | [1][2][5] |
| Melting Point | 82-84 °C | Experimental[1] |
| Boiling Point | 254.4 ± 35.0 °C | Predicted[1] |
| Density | 2.021 ± 0.06 g/cm³ | Predicted[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.0 | Predicted[1] |
| Topological Polar Surface Area | 66.1 Ų | [1] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 69492-91-7 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |
| InChIKey | ZGSKNXKQYFZYAW-UHFFFAOYSA-N |
| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--[O-] |
Chemical Properties
| Property | Value | Source/Notes |
| pKa | 5.79 ± 0.38 | Predicted[1] |
The presence of the electron-withdrawing nitro group is expected to increase the acidity of the phenolic hydroxyl group.
Experimental Protocols
Proposed Synthesis
A likely synthetic pathway for this compound would involve the direct iodination of a suitable precursor, such as 4-methyl-2-nitrophenol or 4-methyl-6-nitrophenol. The directing effects of the existing substituents on the aromatic ring would guide the position of the incoming iodine atom.
Reaction: Iodination of 4-methyl-6-nitrophenol.
Reagents and Solvents:
-
4-methyl-6-nitrophenol (starting material)
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) as the iodinating agent
-
A suitable solvent such as acetic acid, methanol, or a chlorinated solvent.
-
A catalyst, if required (e.g., a Lewis acid for ICl).
Methodology:
-
Dissolve 4-methyl-6-nitrophenol in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Slowly add the iodinating agent (e.g., a solution of ICl in the same solvent) to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
Spectroscopic Profile of 2-Iodo-4-methyl-6-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted and expected spectral data for 2-Iodo-4-methyl-6-nitrophenol (C₇H₆INO₃, Molecular Weight: 279.03 g/mol ), a substituted phenol of interest in various chemical and pharmaceutical research domains.[1] Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and computational models, alongside standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound based on analysis of structurally related compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~10.5 - 11.0 | Singlet | 1H | Phenolic -OH | The phenolic proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group and the deshielding effect of the aromatic ring. |
| ~8.0 - 8.2 | Doublet (J ≈ 2-3 Hz) | 1H | Ar-H (H-5) | This aromatic proton is ortho to the iodine and meta to the nitro group. The electron-withdrawing nature of both groups will cause a significant downfield shift. It will appear as a doublet due to coupling with H-3. |
| ~7.5 - 7.7 | Doublet (J ≈ 2-3 Hz) | 1H | Ar-H (H-3) | This aromatic proton is ortho to the nitro group and meta to the iodine. The strong deshielding from the nitro group will result in a downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~2.4 - 2.5 | Singlet | 3H | Methyl (-CH₃) | The methyl group protons are attached to the aromatic ring and will appear as a singlet in the typical benzylic proton region. |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~155 - 160 | C-1 (C-OH) | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |
| ~140 - 145 | C-6 (C-NO₂) | The carbon attached to the electron-withdrawing nitro group will be downfield. |
| ~138 - 142 | C-4 (C-CH₃) | The carbon with the methyl substituent. |
| ~135 - 140 | C-5 | Aromatic CH, deshielded by adjacent iodine and nitro group. |
| ~120 - 125 | C-3 | Aromatic CH, deshielded by the adjacent nitro group. |
| ~85 - 90 | C-2 (C-I) | The carbon bonded to iodine is expected to be significantly upfield due to the "heavy atom effect". |
| ~20 - 22 | -CH₃ | The methyl carbon will appear in the typical alkyl region. |
Infrared (IR) Spectroscopy
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 (broad) | O-H stretch | Phenolic -OH (intramolecular H-bonding) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Methyl -CH₃ |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| 1520 - 1560 (strong) | N=O asymmetric stretch | Nitro group (-NO₂) |
| 1340 - 1380 (strong) | N=O symmetric stretch | Nitro group (-NO₂) |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
| ~880 | C-I stretch | Aryl-Iodide |
| ~820 | C-H out-of-plane bend | 1,2,4,6-tetrasubstituted benzene |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Fragment | Description |
| 279 | [C₇H₆INO₃]⁺• | Molecular ion (M⁺•) |
| 262 | [C₇H₅INO₂]⁺• | Loss of -OH radical |
| 233 | [C₇H₆IO]⁺ | Loss of -NO₂ radical |
| 152 | [C₇H₆O₃]⁺ | Loss of I• radical |
| 127 | [I]⁺ | Iodine cation |
| 106 | [C₇H₆O]⁺• | Loss of I• and -NO₂ |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate for the spectrometer's detector (typically 4-5 cm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.
-
If using a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.
-
If using GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺•), and to fragment into smaller, characteristic charged species.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
References
A Technical Guide to the Solubility of 2-Iodo-4-methyl-6-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-Iodo-4-methyl-6-nitrophenol in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive overview of its expected solubility based on general chemical principles and the known properties of analogous compounds. Furthermore, a standardized experimental protocol for determining solubility is presented to aid researchers in generating this data.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility profile in different organic solvents is crucial for its synthesis, purification, formulation, and application in various experimental and industrial processes. This technical guide aims to provide a foundational understanding of the factors influencing its solubility and a practical framework for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for predicting its behavior in different solvent systems.
| Property | Value | Reference |
| CAS Number | 69492-91-7 | [1][2][3] |
| Molecular Formula | C₇H₆INO₃ | [2][3] |
| Molecular Weight | 279.03 g/mol | [2][3] |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |
| IUPAC Name | This compound | [2][3] |
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of predicting solubility. The molecular structure of this compound, featuring a polar phenolic hydroxyl group (-OH), a moderately polar nitro group (-NO₂), and a larger, less polar iodinated aromatic ring, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in alcohols like ethanol and methanol.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Good solubility is anticipated in solvents like acetone, acetonitrile, and ethyl acetate.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar iodinated benzene ring will contribute to some solubility in nonpolar solvents. However, the presence of the polar hydroxyl and nitro groups will likely limit its solubility in highly nonpolar solvents like hexane.[4] Solubility in aromatic solvents like toluene may be moderate due to pi-pi stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound will be soluble in dichloromethane and chloroform.[5]
General discussions on the solubility of other nitrophenols confirm that they are typically soluble in common organic solvents such as ethanol, acetone, ether, and ethyl acetate.[4][5][6]
Standard Experimental Protocol for Solubility Determination
The following is a detailed, standard methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the solution minus the mass of the vial with the dry solid.
-
Solubility can be expressed in various units, most commonly as g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solution withdrawn (mL)
-
-
Replicates:
-
Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results. Report the average solubility and the standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
References
2-Iodo-4-methyl-6-nitrophenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4-methyl-6-nitrophenol is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring an iodinated and nitrated phenol backbone, suggests a range of possible biological activities and synthetic utilities. This document aims to provide a comprehensive overview of the available technical information regarding this compound, including its discovery, history, synthesis, and known characteristics. However, it is important to note that detailed experimental data and biological studies on this specific molecule are limited in publicly accessible scientific literature.
Introduction
Substituted nitrophenols are a class of organic compounds that have garnered significant interest in medicinal chemistry and material science. The presence of a nitro group can impart a range of biological activities, including antimicrobial and antiparasitic properties. Furthermore, the phenolic hydroxyl group and the iodine substituent provide reactive sites for further chemical modifications, making them valuable intermediates in organic synthesis. This guide focuses specifically on this compound, providing a structured overview of its chemical identity and a hypothetical pathway for its synthesis based on established chemical principles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 69492-91-7 | Chemical Supplier Databases |
| Molecular Formula | C₇H₆INO₃ | Chemical Supplier Databases |
| Molecular Weight | 279.03 g/mol | Chemical Supplier Databases |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Discovery and History
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The synthesis would likely involve two main steps: the iodination of a phenol precursor followed by nitration, or vice versa. A potential pathway starts with the synthesis of the intermediate, 2-iodo-4-methylphenol.
Experimental Protocol: Synthesis of 2-Iodo-4-methylphenol (Hypothetical)
This protocol is based on a known procedure for the synthesis of a similar compound and is provided as a hypothetical example.
Materials:
-
4-methyl-2-aminophenol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium bisulfite solution
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-aminophenol in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while stirring vigorously. Continue stirring for 30 minutes to form the diazonium salt.
-
To the diazonium salt solution, add a solution of potassium iodide in water.
-
Allow the reaction to proceed, which may involve gentle warming to facilitate the decomposition of the diazonium salt and formation of the iodo-substituted phenol.
-
After the reaction is complete, quench any excess iodine with a sodium bisulfite solution.
-
Extract the product into diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-iodo-4-methylphenol.
-
Purify the product using column chromatography.
Nitration of 2-Iodo-4-methylphenol (Hypothetical)
The subsequent step would be the nitration of the synthesized 2-iodo-4-methylphenol to introduce the nitro group at the 6-position.
Materials:
-
2-Iodo-4-methylphenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a flask, dissolve 2-iodo-4-methylphenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, continue stirring at low temperature for a specified period to allow the reaction to go to completion.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. Generally, nitrophenols can exhibit a range of biological effects, including acting as uncouplers of oxidative phosphorylation. The presence of an iodine atom could potentially enhance its lipophilicity and affect its interaction with biological targets. Without experimental data, any discussion of signaling pathways would be purely speculative.
Visualization of a Hypothetical Synthetic Workflow
The following diagram, generated using the DOT language, illustrates the proposed two-step synthesis of this compound.
Caption: A hypothetical workflow for the synthesis of this compound.
Conclusion
This compound is a chemical compound for which there is a notable lack of detailed scientific information in the public domain. While its basic chemical properties are known, its discovery, historical context, specific synthesis protocols, and biological activities remain largely uncharacterized. The synthetic pathway proposed in this guide is based on established chemical principles and provides a plausible route for its preparation. Further experimental investigation is required to elucidate the specific properties and potential applications of this compound. This guide serves as a foundational document for researchers interested in exploring the chemistry and biology of this compound, highlighting the significant gaps in current knowledge and the opportunities for future research.
Potential Research Areas for 2-Iodo-4-methyl-6-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methyl-6-nitrophenol is a halogenated nitrophenol derivative with a molecular structure that suggests potential for diverse biological activities. The presence of a nitro group, an iodine atom, and a phenolic hydroxyl group on a cresol backbone provides a scaffold for potential interactions with various biological targets. Nitro-containing compounds are known for a wide range of bioactivities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] The introduction of a heavy halogen like iodine can further modulate the compound's physicochemical properties, such as lipophilicity and reactivity, potentially enhancing its therapeutic index or conferring novel mechanisms of action.
This technical guide outlines potential research avenues for this compound, providing a framework for its synthesis, characterization, and biological evaluation. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related compounds to propose plausible research directions and detailed experimental protocols.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, particularly for solubility and dosage calculations.
| Property | Value | Source |
| CAS Number | 69492-91-7 | [3][4] |
| Molecular Formula | C₇H₆INO₃ | [3][5] |
| Molecular Weight | 279.03 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CC(I)=C(O)C(=C1)--INVALID-LINK--=O | [3] |
| InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [3] |
| InChIKey | ZGSKNXKQYFZYAW-UHFFFAOYSA-N | [3] |
| Predicted LogP | 2.9 | ChemAxon |
| Predicted pKa | 5.3 | ChemAxon |
| Appearance | Likely a yellow crystalline solid | Inferred from related nitrophenols |
Table 1: Physicochemical Properties of this compound.
Potential Research Areas and Experimental Designs
Based on the chemical structure and the known activities of related compounds, the following research areas are proposed for this compound:
Synthesis and Characterization
The primary step in investigating this compound is to establish a reliable synthetic route. Two plausible synthetic pathways are proposed, starting from commercially available precursors.
Proposed Synthesis Workflow:
Caption: Proposed synthetic pathways for this compound.
Experimental Protocol: Synthesis via Pathway A (Nitration then Iodination)
-
Nitration of p-cresol:
-
Dissolve p-cresol (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the crude 4-methyl-2-nitrophenol, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol/water.
-
-
Iodination of 4-methyl-2-nitrophenol:
-
To a solution of 4-methyl-2-nitrophenol (1 equivalent) in a mixture of acetic acid and water, add iodine (0.5 equivalents) and iodic acid (0.2 equivalents).
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography on silica gel.
-
Characterization: The synthesized compound should be thoroughly characterized using the following techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]
-
Infrared Spectroscopy (IR): To identify the functional groups (O-H, N-O, C-I).[6]
-
Melting Point Analysis: To assess the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Antimicrobial Activity
Rationale: Phenolic compounds and their derivatives are known to possess antimicrobial properties.[7][8] The presence of a nitro group can enhance this activity.[1]
Proposed Experimental Workflow:
Caption: Workflow for antimicrobial activity screening.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.
-
Preparation of Inoculum: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity and Anticancer Potential
Rationale: Many nitrophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The mechanism often involves the induction of oxidative stress and apoptosis.
Proposed Signaling Pathway for Investigation:
Caption: A potential apoptotic pathway induced by the compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a normal cell line (e.g., HaCaT keratinocytes) should be used to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Studies
Rationale: Phenolic compounds are known to interact with and inhibit various enzymes. For instance, nitrophenols have been studied as inhibitors of cytochrome P450 enzymes.[11]
Potential Enzyme Targets and Assays:
| Enzyme Target | Rationale for Investigation | Suggested Assay Method |
| Tyrosinase | Iodinated phenols can act as inhibitors. Relevant for hyperpigmentation disorders. | Spectrophotometric assay using L-DOPA as a substrate. |
| Cyclooxygenases (COX-1/COX-2) | Phenolic compounds often exhibit anti-inflammatory activity. | Enzyme immunoassay (EIA) kits are commercially available. |
| Monoamine Oxidase (MAO-A/MAO-B) | Structurally related compounds have shown MAO inhibitory activity. Relevant for neurodegenerative diseases. | Fluorometric or spectrophotometric assays using specific substrates. |
| Protein Tyrosine Phosphatases (PTPs) | The phenol moiety can mimic the tyrosine phosphate group. Relevant for cancer and metabolic disorders. | Colorimetric assays using p-nitrophenyl phosphate (pNPP) as a substrate. |
Table 2: Potential Enzyme Inhibition Studies.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate: Obtain the purified enzyme and its specific substrate.
-
Assay Buffer: Prepare an appropriate buffer to ensure optimal enzyme activity.
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound for a specific time.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Hypothetical Biological Data
To illustrate the potential outcomes of the proposed research, a hypothetical data table is presented below. It is crucial to note that these are not actual experimental results but are projected based on the activities of structurally similar compounds.
| Assay | Target | Result (IC₅₀/MIC in µM) |
| Cytotoxicity | MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 40 | |
| HaCaT (Normal Keratinocytes) | > 100 | |
| Antimicrobial | S. aureus | 15 |
| E. coli | 30 | |
| C. albicans | 20 | |
| Enzyme Inhibition | Tyrosinase | 50 |
| COX-2 | 35 |
Table 3: Hypothetical Biological Activity Data for this compound.
Conclusion and Future Directions
This compound represents an under-explored molecule with significant potential for discovery in medicinal chemistry. The proposed research areas provide a comprehensive framework for its synthesis, characterization, and biological evaluation. Initial studies should focus on establishing a robust synthetic route and conducting broad-spectrum screening for antimicrobial and cytotoxic activities. Promising results from these initial screens would warrant more in-depth mechanistic studies, including the investigation of specific signaling pathways and enzyme inhibition kinetics. Further derivatization of the parent molecule could also be explored to optimize its activity and selectivity, ultimately leading to the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. This compound - C7H6INO3 | CSSB00000049950 [chem-space.com]
- 4. This compound | 69492-91-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound [webbook.nist.gov]
- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 2-Iodo-4-methyl-6-nitrophenol: A Methodological Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Iodo-4-methyl-6-nitrophenol is a substituted nitrophenol with potential applications in organic synthesis and materials science. This document outlines a comprehensive theoretical framework for the in-depth analysis of its molecular structure, properties, and reactivity. While dedicated theoretical studies on this specific molecule are not extensively available in current literature, this whitepaper leverages established computational and spectroscopic methodologies applied to analogous nitrophenol derivatives. It serves as a technical guide for researchers seeking to investigate this compound, providing exemplar experimental protocols and data presentation formats based on studies of closely related compounds.
Introduction
Substituted nitrophenols are a class of organic compounds of significant interest due to their diverse applications and unique physicochemical properties. The introduction of iodo, methyl, and nitro functional groups onto the phenol backbone can significantly influence the molecule's electronic structure, reactivity, and potential for intermolecular interactions. Understanding these properties at a molecular level is crucial for designing novel materials, developing synthetic pathways, and predicting biological activity.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, vibrational, and electronic properties of such molecules. This guide details the established computational protocols and analytical techniques that can be applied to this compound.
Molecular and Physicochemical Properties
Basic identification and property data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆INO₃ | [NIST WebBook] |
| Molecular Weight | 279.0319 g/mol | [NIST WebBook] |
| CAS Registry Number | 69492-91-7 | [NIST WebBook] |
| IUPAC Name | This compound | [NIST WebBook] |
Theoretical Calculation Protocols
The following section details the recommended computational methodology for theoretical studies on this compound, based on successful application to similar compounds like o-Nitro Phenol, 2,6-dibromo-4-nitrophenol, and 2,6-dimethyl-4-nitrophenol.[1][2]
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such systems.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suggested. This set includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
-
Software: The Gaussian suite of programs is a standard tool for these types of calculations.
-
Procedure: The optimization should be performed without any symmetry constraints to ensure the true energy minimum is found. The convergence criteria should be set to tight to ensure a precise final geometry.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation should be performed at the same level of theory.
-
Purpose: This analysis serves two primary functions:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and FT-Raman spectra.[2]
-
-
Data Output: The calculation will yield the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.
-
Scaling: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. The appropriate scaling factor depends on the functional and basis set used.
-
Potential Energy Distribution (PED): A Potential Energy Distribution (PED) analysis is crucial for providing a detailed assignment of the vibrational modes.[1] This helps in understanding the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode of vibration.
Electronic Property Analysis
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.[1] A smaller gap suggests that the molecule is more reactive. These orbitals' visualization helps understand charge transfer within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
Exemplar Quantitative Data (Based on Analogous Compounds)
While specific calculated data for this compound is not available, the following table illustrates the type of quantitative data that would be generated from the theoretical protocols described above. The values are representative examples from studies on similar nitrophenols.
| Parameter | Expected Data Type | Example (from related molecules) |
| Optimized Bond Lengths (Å) | Numerical values for all bonds | C-C: ~1.39 Å, C-O: ~1.36 Å, C-N: ~1.47 Å, N-O: ~1.23 Å |
| **Optimized Bond Angles (°) ** | Numerical values for all angles | C-C-C: ~120°, C-C-O: ~121°, O-N-O: ~125° |
| Calculated Vibrational Frequencies (cm⁻¹) | List of frequencies and assignments | O-H stretch: ~3200-3400 cm⁻¹, NO₂ symmetric stretch: ~1350 cm⁻¹ |
| HOMO Energy (eV) | Single numerical value | ~ -6.5 eV |
| LUMO Energy (eV) | Single numerical value | ~ -2.5 eV |
| HOMO-LUMO Gap (eV) | Single numerical value | ~ 4.0 eV |
Experimental Protocols for Validation
Theoretical results should ideally be validated against experimental data. The following are standard spectroscopic methods for this purpose.
FT-IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Measurement Range: Typically, spectra are recorded in the 4000–400 cm⁻¹ range.
-
Data Analysis: The positions of the absorption bands are compared with the scaled theoretical vibrational frequencies.
FT-Raman Spectroscopy
-
Sample Preparation: The sample can be analyzed directly as a solid in a capillary tube.
-
Instrumentation: An FT-Raman spectrometer, often with a Nd:YAG laser source operating at 1064 nm, is used.
-
Measurement Range: Spectra are typically recorded in the 3500–50 cm⁻¹ range.
-
Data Analysis: The Raman shifts are compared with the calculated vibrational frequencies and Raman activities.
Visualizations
Diagrams are essential for conveying complex information regarding workflows and molecular interactions.
Synthetic Pathway
The synthesis of this compound can be achieved via the iodination of 4-methyl-2-nitrophenol. A review article describes this process, which can be visualized as a workflow.[3]
Caption: Synthetic workflow for this compound.
Theoretical Analysis Workflow
The logical flow of a comprehensive theoretical study as outlined in this document can be visualized as follows.
Caption: Workflow for the theoretical analysis of the target molecule.
Conclusion
This whitepaper provides a robust methodological framework for conducting theoretical and complementary experimental studies on this compound. By adopting the detailed DFT protocols, researchers can obtain valuable insights into its structural, vibrational, and electronic characteristics. The comparison with experimental spectroscopic data is crucial for validating the theoretical models. The workflows presented offer a clear roadmap for both the synthesis and the computational analysis of this compound, paving the way for its potential application in various scientific and industrial fields.
References
Methodological & Application
Application Notes and Protocols for 2-Iodo-4-methyl-6-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Iodo-4-methyl-6-nitrophenol as a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl, an iodo, and a nitro group—on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including biaryl compounds and diaryl ethers, which are significant scaffolds in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound is an attractive starting material for several key carbon-carbon and carbon-oxygen bond-forming reactions. The electron-withdrawing nature of the nitro group activates the aryl iodide for nucleophilic aromatic substitution and facilitates oxidative addition in transition metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can participate in etherification reactions or be used to modulate the electronic properties of the molecule.
The primary applications of this compound in organic synthesis include:
-
Suzuki-Miyaura Coupling: For the synthesis of substituted biaryl compounds.
-
Ullmann Condensation: For the preparation of diaryl ethers.
-
Williamson Ether Synthesis: For the synthesis of alkyl aryl ethers.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound, with its reactive C-I bond, is a suitable electrophilic partner for these reactions, enabling the synthesis of a wide range of substituted 2-hydroxy-5-methyl-3-nitrobiphenyls.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific examples with this compound are not extensively documented in the literature, the following table provides expected outcomes based on typical Suzuki-Miyaura reaction conditions for structurally similar aryl iodides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 75-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., 10 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[1] this compound can serve as the aryl halide component in this reaction, leading to the formation of substituted diaryl ethers. The electron-withdrawing nitro group enhances the reactivity of the aryl iodide in this transformation.[2]
Data Presentation: Representative Ullmann Condensation Conditions
The following table outlines typical conditions for the Ullmann condensation to synthesize diaryl ethers from aryl iodides.
| Entry | Phenol | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenol | CuI (10) | N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | 24 | 70-85 |
| 2 | 4-Cresol | Cu₂O (5) | - | Cs₂CO₃ | DMF | 120 | 18 | 75-90 |
| 3 | 2-Naphthol | CuI (10) | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 36 | 65-80 |
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol provides a general method for the copper-catalyzed synthesis of diaryl ethers from this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (1.5 equivalents)
-
Copper catalyst (e.g., CuI, 10 mol%)
-
Ligand (e.g., N,N-dimethylglycine, 20 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., dioxane)
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried reaction tube, combine this compound (1.0 mmol), the substituted phenol (1.5 mmol), the copper catalyst (0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to afford the desired diaryl ether.
Caption: Key components of the Ullmann Condensation for diaryl ether synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[1] In the context of this compound, the phenolic proton can be deprotonated with a strong base to form a phenoxide, which can then act as a nucleophile to displace a halide from an alkyl halide, forming an alkyl aryl ether.
Data Presentation: Representative Williamson Ether Synthesis Conditions
The following table summarizes typical conditions for the Williamson ether synthesis.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl iodide | NaH | DMF | 25 | 4 | 90-98 |
| 2 | Ethyl bromide | K₂CO₃ | Acetone | 60 | 12 | 85-95 |
| 3 | Benzyl chloride | Cs₂CO₃ | Acetonitrile | 80 | 8 | 80-90 |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of alkyl aryl ethers from this compound.
Materials:
-
This compound
-
Alkyl halide (1.1 equivalents)
-
Base (e.g., NaH, 1.2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add the base (e.g., NaH, 1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkyl aryl ether.
Caption: Logical flow of the Williamson Ether Synthesis.
References
Application Notes and Protocols: 2-Iodo-4-methyl-6-nitrophenol as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-4-methyl-6-nitrophenol as a strategic starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of three distinct functional groups—an iodo group amenable to cross-coupling reactions, a nitro group that can be further functionalized, and a phenolic hydroxyl group for etherification or cyclization—makes this molecule a powerful scaffold in medicinal chemistry and materials science.
Synthesis of Substituted Benzofurans
Substituted benzofurans are prevalent motifs in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and antiviral activities.[1][2] this compound is an excellent precursor for the synthesis of 4-methyl-6-nitrobenzofuran derivatives via Sonogashira coupling followed by intramolecular cyclization.
Protocol 1: Sonogashira Coupling and Cyclization for 2-Substituted-4-methyl-6-nitrobenzofurans
This protocol outlines a one-pot procedure for the synthesis of 2-substituted-4-methyl-6-nitrobenzofurans from this compound and various terminal alkynes. The reaction proceeds via a palladium- and copper-catalyzed Sonogashira coupling, followed by an intramolecular 5-endo-dig cyclization.[3][4][5]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4-methyl-6-nitrobenzofuran.
Quantitative Data (Representative Yields):
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 90 | 75-85 |
| 2 | 1-Hexyne | Pd(OAc)₂ / CuI | K₂CO₃ | Dioxane | 100 | 65-75 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 | 70-80 |
Experimental Workflow:
Caption: Workflow for the synthesis of 2-substituted-4-methyl-6-nitrobenzofurans.
Synthesis of Substituted Carbazoles
Carbazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[6][7][8][9] this compound can be converted to an amino-iodo-precursor, which can then undergo intramolecular C-N bond formation to yield substituted carbazoles. A plausible route involves an initial reduction of the nitro group, followed by a Buchwald-Hartwig amination and subsequent intramolecular cyclization.
Protocol 2: Multi-step Synthesis of Substituted Carbazoles
This protocol describes a potential multi-step synthesis of a substituted carbazole from this compound.
Reaction Scheme:
-
Reduction of the Nitro Group: [this compound] --(Reducing Agent)--> [2-Amino-6-iodo-4-methylphenol]
-
Buchwald-Hartwig Amination: [2-Amino-6-iodo-4-methylphenol] + [Aryl Halide] --(Pd catalyst, Ligand, Base)--> [N-Aryl-2-amino-6-iodo-4-methylphenol]
-
Intramolecular Cyclization: [N-Aryl-2-amino-6-iodo-4-methylphenol] --(Pd catalyst, Ligand, Base)--> [Substituted Carbazole]
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 mmol) in ethanol.
-
Add SnCl₂·2H₂O (5.0 mmol) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with aqueous NaHCO₃, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 2-amino-6-iodo-4-methylphenol.
Step 2 & 3: One-pot Buchwald-Hartwig Amination and Intramolecular Cyclization
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-6-iodo-4-methylphenol (1.0 mmol), the aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base (e.g., K₃PO₄, 2.5 mmol).
-
Add anhydrous, degassed toluene or dioxane.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the formation of the carbazole product by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Expected Yields):
| Step | Reaction | Reagents | Expected Yield (%) |
| 1 | Nitro Reduction | SnCl₂·2H₂O | 80-95 |
| 2 & 3 | Buchwald-Hartwig Amination & Cyclization | Pd₂(dba)₃ / XPhos, K₃PO₄ | 60-80 |
Logical Relationship Diagram:
Caption: Synthetic pathway to substituted carbazoles.
Synthesis of Substituted Phenoxazines
Phenoxazine derivatives are another class of heterocycles with important biological and electronic properties. A potential route to a 4-methyl-2-nitrophenoxazine derivative from this compound involves an Ullmann condensation with a suitable 2-aminophenol, followed by an intramolecular cyclization.
Protocol 3: Ullmann Condensation for Phenoxazine Synthesis
This protocol outlines a potential synthesis of a substituted phenoxazine via a copper-catalyzed Ullmann condensation.[10]
Reaction Scheme:
[this compound] + [2-Aminophenol] --(Cu catalyst, Base)--> [Substituted Phenoxazine]
Materials:
-
This compound
-
2-Aminophenol
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Pyridine)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 2-aminophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add a high-boiling polar solvent such as DMF or pyridine (5 mL).
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 12-24 hours), cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Expected Yields):
| Entry | Copper Catalyst | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | CuI | K₂CO₃ | DMF | 140 | 50-70 |
| 2 | Cu₂O | Cs₂CO₃ | Pyridine | 130 | 55-75 |
Reaction Workflow:
Caption: Workflow for the synthesis of substituted phenoxazines.
Applications in Drug Development
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their diverse biological activities.
-
Benzofuran Derivatives: Nitro-substituted benzofurans have been investigated for their potential as anticancer agents. The nitro group can enhance the cytotoxic activity of the benzofuran core.[11][12] Further functionalization of the benzofuran ring can lead to the development of compounds with improved potency and selectivity.
-
Carbazole Derivatives: Carbazoles are known to exhibit a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[6][13] The ability to introduce substituents at various positions of the carbazole nucleus allows for the fine-tuning of their biological properties.
-
Phenoxazine Derivatives: The phenoxazine core is present in several biologically active compounds. Substituted phenoxazines have shown promise as cytotoxic agents against various cancer cell lines.[14][15]
The synthetic routes outlined in these application notes provide a foundation for the generation of libraries of novel heterocyclic compounds. These libraries can then be screened for biological activity against a variety of therapeutic targets, facilitating the discovery of new drug candidates. The nitro group on the synthesized heterocycles serves as a versatile handle for further chemical modifications, such as reduction to an amine, which can then be acylated, alkylated, or used in other coupling reactions to create a diverse array of derivatives for structure-activity relationship (SAR) studies.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemcom.com [echemcom.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 2-Iodo-4-methyl-6-nitrophenol as the aryl halide partner. The resulting 2-aryl-4-methyl-6-nitrophenol scaffolds are valuable intermediates in the synthesis of various biologically active molecules and are of significant interest in drug discovery and development.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4][5] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4][5]
This compound is an attractive substrate for Suzuki coupling due to the presence of the highly reactive carbon-iodine bond. The electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[6] The products of this reaction, substituted nitrobiphenyls, are precursors to a variety of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][2]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 2-iodo-4-methyl-6-nitrophenol with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This protocol is specifically tailored for an electron-deficient iodophenol substrate, offering a reliable method for the synthesis of substituted 2-alkynyl-4-methyl-6-nitrophenols. These products are valuable intermediates in medicinal chemistry and materials science due to the presence of multiple functional groups amenable to further derivatization.
Introduction
The Sonogashira coupling, first reported in 1975, has become an indispensable tool in organic synthesis. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] Key advantages of this reaction include its mild conditions, tolerance of a wide range of functional groups, and high efficiency, particularly with aryl iodides.[1][4]
The substrate, this compound, presents an interesting case for the Sonogashira coupling. The presence of the electron-withdrawing nitro group is known to enhance the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.[5] Furthermore, the phenolic hydroxyl group is generally tolerated in Sonogashira couplings, obviating the need for protection and deprotection steps. This protocol outlines the reaction conditions, a detailed experimental procedure, and representative data for the successful coupling of this substrate with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Addition of Solvents and Reagents: Add anhydrous and deoxygenated THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) to the flask. Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Caption: Workflow for the Sonogashira coupling protocol.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data provided are based on typical outcomes for analogous electron-deficient aryl iodides and should be considered as a starting point for optimization.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2 | 4 | Et₃N (3) | THF | 25 | 4 | 85-95 |
| 2 | 1-Hexyne | 2 | 4 | Et₃N (3) | THF | 25 | 6 | 80-90 |
| 3 | Trimethylsilylacetylene | 2 | 4 | Et₃N (3) | THF | 25 | 3 | 90-98 |
| 4 | 4-Ethynyltoluene | 2 | 4 | Et₃N (3) | THF | 40 | 4 | 82-92 |
| 5 | 3-Ethynyl-1H-indole | 3 | 5 | DIPA (3) | DMF | 50 | 8 | 75-85 |
Troubleshooting
-
Low or No Yield:
-
Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling).
-
Verify the quality and activity of the palladium catalyst.
-
Consider increasing the reaction temperature or using a more polar solvent like DMF.
-
-
Formation of Side Products:
-
Glaser homocoupling of the terminal alkyne is a common side reaction. This can be minimized by ensuring anaerobic conditions and not using an excessive amount of the copper co-catalyst.
-
If dehalogenation of the starting material is observed, consider using a milder base or lower reaction temperature.
-
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Triethylamine and other amine bases are corrosive and have strong odors.
-
Anhydrous solvents can be flammable.
-
Always follow standard laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Remarkable electron-withdrawing effect of the Ph2P(O)-ethynyl group: Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes. This reaction is of paramount importance in organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. This document provides detailed application notes and experimental protocols for the Heck reaction of 2-iodo-4-methyl-6-nitrophenol, a substrate featuring an electron-withdrawing nitro group and a phenolic hydroxyl group. The presence of the nitro group is anticipated to enhance the reactivity of the aryl iodide, while the phenolic hydroxyl group requires careful consideration of the reaction conditions, particularly the choice of base.
Reaction Principle and Logical Workflow
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. Aryl iodides are particularly reactive in this step, which is often rate-limiting.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium(II) center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon on the former alkene moiety is eliminated, leading to the formation of the C=C double bond in the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Iodo-4-methyl-6-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Iodo-4-methyl-6-nitrophenol is a versatile starting material for the synthesis of a variety of complex organic molecules that are valuable as pharmaceutical intermediates. Its structure contains three key functional groups that can be selectively manipulated: an aryl iodide, a nitro group, and a phenolic hydroxyl group. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.[1][2] The nitro group can be readily reduced to an amine, which can then be further functionalized.[3] The phenolic hydroxyl group can be used for etherification or can influence the electronic properties of the aromatic ring. This document provides detailed protocols for key transformations of this compound to generate biaryl, arylamine, and amino-phenol scaffolds, which are prevalent in medicinal chemistry.[4]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is extensively used in the pharmaceutical industry to construct biaryl structures, a common motif in bioactive molecules. The protocol below describes a representative procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Aryl Halide | This compound (1.0 equiv) | N/A |
| Boronic Acid | Arylboronic acid (1.5 - 2.0 equiv) | [5] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | [6] |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | [2][5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or DMF | [5][6] |
| Temperature | 80 - 110 °C | [2][5] |
| Reaction Time | 8 - 24 hours | [5] |
| Representative Yield | 70 - 95% | [2][5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (e.g., 279 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-methyl-6-nitrophenol intermediate.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to produce N-aryl intermediates, which are key building blocks in many pharmaceutical agents.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General scheme for Buchwald-Hartwig amination.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Reference |
| Aryl Halide | This compound (1.0 equiv) | N/A |
| Amine | Primary or Secondary Amine (1.2 - 1.5 equiv) | [7][8] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | [9] |
| Ligand | XPhos (2-5 mol%) or BINAP (2-5 mol%) | [9] |
| Base | NaOt-Bu (1.5 equiv) or Cs₂CO₃ (2.0 equiv) | [9] |
| Solvent | Toluene or 1,4-Dioxane | [9] |
| Temperature | 80 - 110 °C | [9] |
| Reaction Time | 4 - 24 hours | [7] |
| Representative Yield | 65 - 90% | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol, 2 mol% Pd), the phosphine ligand (e.g., XPhos, 19 mg, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 144 mg, 1.5 mmol, 1.5 equiv) to a flame-dried Schlenk tube.
-
Add this compound (279 mg, 1.0 mmol, 1.0 equiv).
-
Seal the tube, remove it from the glovebox.
-
-
Reagent Addition:
-
Add dry, degassed toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-aryl product.
-
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up numerous avenues for further functionalization, such as amide bond formation or sulfonylation. The resulting 2-amino-6-iodo-4-methylphenol is a valuable trifunctional intermediate.
Reaction Scheme: Nitro Group Reduction
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Derivatization of 2-Iodo-4-methyl-6-nitrophenol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the derivatization of 2-Iodo-4-methyl-6-nitrophenol and the subsequent biological screening of the synthesized analogs. The protocols outlined herein detail synthetic methodologies for modifying both the phenolic hydroxyl group and the aryl iodide moiety, enabling the creation of a diverse chemical library. Furthermore, standardized protocols for assessing the anticancer and antimicrobial activities of the synthesized compounds are provided, along with a representative data presentation format. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents based on the nitrophenol scaffold.
Introduction
Nitroaromatic compounds, including nitrophenol derivatives, are a significant class of molecules with a broad spectrum of biological activities, encompassing antimicrobial and anticancer effects.[1] The biological profile of these compounds can be finely tuned by introducing various substituents to the core scaffold.[1] this compound presents two key functional groups for derivatization: the phenolic hydroxyl group and the aryl iodide. The hydroxyl group can be readily converted into ethers and esters, while the aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2][3][4] This dual reactivity allows for the generation of a diverse library of analogs for biological screening. This document provides detailed protocols for the synthesis of such derivatives and their subsequent evaluation for anticancer and antimicrobial activities.
Derivatization Strategies and Protocols
The derivatization of this compound can be approached through two primary avenues: modification of the phenolic hydroxyl group and functionalization of the aryl iodide.
Derivatization of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a reliable method for converting phenols to ethers by reaction with an alkyl halide in the presence of a base.[2]
Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous acetone (10 mL/mmol), add potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add the desired alkyl halide (1.2 eq.) to the mixture.
-
Stir the reaction mixture at reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Phenolic esters can be synthesized by reacting the phenol with an acyl chloride or an acid anhydride.[3]
Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol) in a round-bottom flask.
-
Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Derivatization at the Aryl Iodide Position
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[5]
Protocol:
-
In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.).
-
Add a base such as potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[1]
Protocol:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and copper(I) iodide (CuI, 0.025 eq.) under an inert atmosphere.[6]
-
Add an anhydrous solvent such as tetrahydrofuran (THF).[6]
-
Sequentially add an amine base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.).[6]
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent and filter through celite to remove the catalyst.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine.[6]
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[1]
Biological Screening Protocols
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a common initial screen for potential anticancer agents.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial dilutions of the synthesized derivatives in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Summarize all quantitative data from the biological screening in clearly structured tables for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R¹ Substituent (at -OH) | R² Substituent (at -I) | Cancer Cell Line | IC₅₀ (µM) |
| Parent | H | I | MCF-7 | >100 |
| DERIV-01 | -CH₃ | I | MCF-7 | 75.2 |
| DERIV-02 | -COCH₃ | I | MCF-7 | 52.8 |
| DERIV-03 | H | -Ph | MCF-7 | 35.1 |
| DERIV-04 | H | -C≡C-Ph | MCF-7 | 15.6 |
| DERIV-05 | -CH₃ | -Ph | MCF-7 | 28.9 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R¹ Substituent (at -OH) | R² Substituent (at -I) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | H | I | 128 | >128 |
| DERIV-01 | -CH₃ | I | 64 | 128 |
| DERIV-02 | -COCH₃ | I | 32 | 64 |
| DERIV-03 | H | -Ph | 16 | 32 |
| DERIV-04 | H | -C≡C-Ph | 8 | 16 |
| DERIV-05 | -CH₃ | -Ph | 16 | 32 |
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Potential signaling pathways modulated by nitrophenol derivatives in cancer cells.
References
Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Iodo-4-Methylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction crucial for the synthesis of various chemical intermediates.[1] Nitroaromatic compounds are valuable precursors for manufacturing pharmaceuticals, dyes, and plastics. This protocol details a standard laboratory procedure for the regioselective nitration of 2-iodo-4-methylphenol to synthesize 2-iodo-4-methyl-6-nitrophenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this substrate, the C6 position (ortho to the hydroxyl group) is favored for substitution due to steric hindrance at the other ortho position and the directing effects of the methyl and iodo substituents. Careful control of reaction conditions, particularly temperature, is essential to ensure high yield and prevent the formation of by-products.[2]
Experimental Protocol
1. Materials and Reagents:
-
2-Iodo-4-methylphenol (C₇H₇IO)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Crushed Ice
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
2. Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
3. Safety Precautions:
-
Corrosive Chemicals: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate PPE.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of dinitrated or oxidized by-products. Always add the nitrating mixture slowly and maintain the reaction temperature below 5 °C.
-
Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
4. Detailed Procedure:
a) Reaction Setup:
-
Place 2.34 g (10 mmol) of 2-iodo-4-methylphenol into a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of glacial acetic acid to the flask and stir until the solid is completely dissolved.
-
Place the flask in an ice-salt bath and cool the solution to 0 °C, monitoring the temperature with a thermometer.
b) Preparation of Nitrating Mixture:
-
In a separate beaker or flask cooled in an ice bath, cautiously add 1.5 mL of concentrated sulfuric acid.
-
Slowly, with continuous stirring, add 1.0 mL of concentrated nitric acid to the sulfuric acid. This mixture should be prepared fresh just before use. Keep the nitrating mixture cold.
c) Nitration Reaction:
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 2-iodo-4-methylphenol over a period of 20-30 minutes.
-
Carefully monitor the internal temperature of the reaction, ensuring it remains between 0 °C and 5 °C throughout the addition.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
d) Work-up and Extraction:
-
Prepare a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow precipitate (the crude product) should form.
-
Allow the mixture to stir for 15 minutes to ensure complete precipitation.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[2]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
e) Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.
-
Purify the crude solid using column chromatography on silica gel.[4]
-
Prepare the column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]
Data Presentation
The following table summarizes the typical quantitative data for the nitration of 2-iodo-4-methylphenol.
| Parameter | Value | Reference/Note |
| Reactants | ||
| 2-Iodo-4-methylphenol | 2.34 g (10 mmol) | Starting Material |
| Conc. Nitric Acid (70%) | 1.0 mL (~15.8 mmol) | Nitrating Agent |
| Conc. Sulfuric Acid (98%) | 1.5 mL (~27.6 mmol) | Catalyst[5] |
| Glacial Acetic Acid | 20 mL | Solvent[2] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for selectivity |
| Reaction Time | 1.5 - 2.5 hours | Monitored by TLC[3] |
| Results | ||
| Product | This compound | C₇H₆INO₃ |
| Theoretical Yield | 2.79 g | |
| Expected Actual Yield | 2.37 - 2.65 g | ~85-95% (based on similar reactions)[6] |
| Appearance | Pale yellow solid | |
| Melting Point | ~70-72 °C | Literature values may vary |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the nitration of 2-iodo-4-methylphenol.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note and Protocol for the Purification of 2-Iodo-4-methyl-6-nitrophenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 2-Iodo-4-methyl-6-nitrophenol via recrystallization. This process is critical for researchers in organic synthesis and drug development who require a high-purity solid compound. The protocol outlines a systematic approach to solvent selection, dissolution of the crude product, crystallization, and subsequent isolation and drying of the purified crystals. The provided data and workflow are intended to serve as a comprehensive guide to achieving high purity of the target compound.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis of this compound, typically through the iodination of 4-methyl-2-nitrophenol or nitration of 2-iodo-4-methylphenol, often results in a crude product containing unreacted starting materials, isomers (such as 2-iodo-4-methyl-5-nitrophenol), and other by-products. For most applications, and particularly in drug development, a high degree of purity is essential.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] This allows for the dissolution of the impure solid in a hot, saturated solution, from which the pure compound crystallizes upon cooling, leaving the impurities dissolved in the mother liquor.
This application note details a reliable protocol for the purification of this compound by recrystallization, offering guidance on solvent selection and a step-by-step experimental procedure.
Experimental Data
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] The ideal solvent should dissolve the target compound well at high temperatures and poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the polar nature of substituted nitrophenols, a screening of various common laboratory solvents was conducted. The results are summarized in Table 1.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Quality | Recovery Yield (%) | Purity (%) |
| Water | < 0.1 | ~0.5 | Poor, oily | < 20 | < 90 |
| Ethanol | ~5 | > 20 | Good, needles | ~85 | > 98 |
| Toluene | ~1 | ~15 | Fair, plates | ~75 | > 97 |
| Hexane | < 0.1 | < 0.2 | Insoluble | - | - |
| Ethanol/Water (4:1) | ~0.5 | > 15 | Excellent, prisms | ~92 | > 99 |
| Acetone | > 10 | > 25 | - | Low | - |
Note: Data is representative and may vary based on the initial purity of the crude material.
Based on the screening data, a mixed solvent system of ethanol and water (4:1 v/v) was identified as optimal. This system provides excellent differential solubility and yields high-quality crystals with high recovery and purity. Ethanol alone shows good characteristics but the addition of water as an anti-solvent improves the yield by further decreasing the solubility of the compound at lower temperatures.
Experimental Protocol
This protocol describes the recrystallization of crude this compound using an ethanol/water solvent system.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Drying oven or desiccator
Recrystallization Workflow
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add 80 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with magnetic stirring. Bring the solution to a gentle boil until all the solid material has dissolved.
-
If the solution is colored by impurities, it may be necessary to decolorize it by adding a small amount of activated charcoal and boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are any insoluble impurities present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.
-
Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the clear, hot ethanolic solution, add 20 mL of deionized water dropwise while gently swirling the flask. The addition of water, an anti-solvent, will decrease the solubility of the product and bring the solution closer to its saturation point.
-
If the solution becomes cloudy, add a small amount of hot ethanol until it becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold ethanol/water (4:1) mixture to remove any residual mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum.
-
-
Purity and Yield Assessment:
-
Determine the weight of the dried, purified crystals and calculate the percentage yield.
-
Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis by techniques such as HPLC, NMR, or GC-MS can be performed for a more accurate purity determination.
-
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent or induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Low Yield: A low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization. The use of an ethanol/water mixed solvent system allows for the efficient removal of impurities and the isolation of the target compound in high purity and yield. This procedure is well-suited for laboratory-scale purification and can be adapted for larger quantities with appropriate scaling of equipment and solvent volumes.
References
Application Note: High-Purity Isolation of 2-Iodo-4-methyl-6-nitrophenol using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, step-by-step protocol for the purification of 2-Iodo-4-methyl-6-nitrophenol from a crude reaction mixture using silica gel column chromatography.
Introduction
This compound is an organic compound featuring iodo, methyl, and nitro functional groups on a phenol backbone.[1][2] Its utility as a building block in medicinal chemistry and materials science necessitates a reliable method for obtaining high-purity material. Column chromatography is a fundamental, widely-used technique for the separation and purification of individual compounds from a mixture.[3] The principle of this separation relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[4][5] This protocol details a normal-phase column chromatography procedure using silica gel as the stationary phase and a gradient solvent system as the mobile phase.
Compound Properties
A summary of the key chemical properties of the target compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 69492-91-7[1][6] |
| Molecular Formula | C₇H₆INO₃[1] |
| Molecular Weight | 279.03 g/mol [1] |
| Appearance | Expected to be a yellow crystalline solid |
| Polarity | Moderately polar aromatic compound |
Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Reagents
-
Crude this compound
-
Silica Gel (Standard Grade, 60-120 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, ACS Grade)
-
Anhydrous Sodium Sulfate
-
Glass wool or cotton plug
-
Chromatography Column (e.g., 40-50 cm length, 3-4 cm diameter)
-
Separatory Funnel or Dropping Funnel
-
Collection Test Tubes or Erlenmeyer Flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV Lamp (254 nm)
-
Rotary Evaporator
Column Preparation (Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position to a ring stand.[7]
-
Plug Insertion: Place a small plug of glass wool or cotton into the bottom of the column, ensuring it is compact enough to retain the stationary phase but allows solvent flow. Add a thin (0.5 cm) layer of sand on top of the plug.[8]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in n-Hexane. A typical ratio is ~100 g of silica gel per 1 g of crude mixture.
-
Packing the Column: Gently pour the silica gel slurry into the column.[7] Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down evenly and to remove any air bubbles.[8]
-
Equilibration: Once all the silica has been added, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[8] Wash the column with 2-3 column volumes of the initial eluting solvent (e.g., 100% n-Hexane or 95:5 Hexane:Ethyl Acetate) to ensure the column is fully equilibrated and packed. Crucially, never let the solvent level drop below the top of the silica gel, as this can cause cracking and ruin the separation. [7]
Sample Loading
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.[8] The goal is to create a concentrated solution.
-
Loading: Carefully use a pipette to add the sample solution evenly onto the top sand layer of the prepared column.[8]
-
Adsorption: Open the stopcock and allow the sample to adsorb onto the silica gel, stopping when the liquid level just reaches the top of the sand. Add a small amount of the initial eluting solvent and repeat this process to ensure all the compound is loaded in a narrow band.
Elution and Fraction Collection
The separation of the target compound from impurities is achieved by gradually increasing the polarity of the mobile phase. This is known as a gradient elution.[8]
-
Initial Elution: Fill the column carefully with the starting mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate). A dropping funnel can be attached to the top of the column to provide a continuous supply of solvent.[7]
-
Gradient Elution: Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 (n-Hexane:Ethyl Acetate) - 2 column volumes
-
90:10 (n-Hexane:Ethyl Acetate) - 3 column volumes
-
85:15 (n-Hexane:Ethyl Acetate) - 3 column volumes
-
80:20 (n-Hexane:Ethyl Acetate) - until the desired compound has fully eluted.
-
-
Fraction Collection: Collect fractions systematically and keep them in order. Non-polar impurities will elute first, followed by the desired product, and finally, more polar impurities.[4]
Monitoring and Product Isolation
-
TLC Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.[8] Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate), and visualize under a UV lamp.
-
Pooling Fractions: Combine the fractions that contain only the pure this compound.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Final Drying: Dry the product under a high vacuum to remove any residual solvent.
Data Summary
The following table summarizes the typical parameters and expected outcomes for this protocol. Actual results may vary depending on the specific composition of the crude mixture.
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate Gradient |
| Elution Mode | Gradient elution, starting with 5% Ethyl Acetate in Hexane, gradually increasing to 20%. |
| Typical Yield | 65-80% (dependent on crude purity) |
| Achievable Purity | >99% (as determined by HPLC or NMR) |
Workflow Visualization
The diagram below illustrates the complete workflow for the purification of this compound via column chromatography.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting
-
Poor Separation: If compounds elute too close together, reduce the rate of polarity increase in the gradient or use a shallower gradient (e.g., increase by 2% increments instead of 5%).
-
Compound Won't Elute: If the product remains at the top of the column, the mobile phase is not polar enough. Increase the polarity of the eluent significantly (e.g., jump to 40-50% Ethyl Acetate).
-
Cracked Column Bed: This occurs if the column runs dry. The separation will be compromised, and the column must be repacked. Always keep the solvent level above the stationary phase.[7]
-
Streaking on TLC: The sample may be overloaded on the TLC plate, or the compound may be highly acidic. Adding a very small amount of acetic acid to the TLC mobile phase can sometimes improve spot shape for acidic compounds like phenols.
References
- 1. This compound - C7H6INO3 | CSSB00000049950 [chem-space.com]
- 2. 69492-91-7|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. This compound | 69492-91-7 [chemicalbook.com]
- 7. Virtual Labs [oc-amrt.vlabs.ac.in]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Iodo-4-methyl-6-nitrophenol (IUPAC Name: this compound, CAS Number: 69492-91-7[1]). The methodologies outlined below are based on established analytical techniques for similar compounds, including nitrophenols and halogenated aromatics.
Compound Information:
-
Molecular Formula: C₇H₆INO₃[1]
-
Molecular Weight: 279.03 g/mol [1]
-
Structure: A substituted phenol with iodine, methyl, and nitro functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for nitrophenol compounds.[2][3][4]
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
1.2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment and MS compatibility)
-
Mobile Phase: An isocratic or gradient elution can be employed. A starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid.[5]
1.3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions:
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, likely around 270-290 nm for nitrophenols.
Data Presentation
Table 1: Predicted HPLC Parameters for this compound
| Parameter | Predicted Value |
| Retention Time (tR) | 3-7 minutes (highly dependent on exact conditions) |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 ng/mL |
Note: These values are estimations based on methods for similar nitrophenols and should be experimentally determined.
Workflow Diagram
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization may be necessary to improve volatility and chromatographic performance.[6][7]
Experimental Protocol
2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
2.2. Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For derivatization, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the phenolic hydroxyl group to a more volatile silyl ether.[7]
2.3. GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
Table 2: Predicted GC-MS Data for this compound
| Parameter | Predicted Value (Underivatized) | Predicted Value (TMS-derivatized) |
| Retention Time | Dependent on the temperature program | Dependent on the temperature program |
| Molecular Ion (M⁺) | m/z 279 | m/z 351 |
| Key Fragment Ions | m/z 262 ([M-OH]⁺), m/z 232 ([M-NO₂]⁺), m/z 152 ([M-I]⁺) | m/z 336 ([M-CH₃]⁺), m/z 294 ([M-C₄H₉]⁺) |
Note: Fragmentation patterns are predictive and require experimental confirmation.
Logical Diagram
Caption: Logical flow of GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
3.1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
3.2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
3.3. Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
A D₂O shake experiment can be performed to confirm the phenolic -OH proton.[8]
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10.5 - 11.5 | Broad singlet | 1H | Phenolic -OH |
| ~8.0 - 8.2 | Singlet (or narrow doublet) | 1H | Aromatic C-H | |
| ~7.5 - 7.7 | Singlet (or narrow doublet) | 1H | Aromatic C-H | |
| ~2.3 - 2.5 | Singlet | 3H | Methyl (-CH₃) | |
| ¹³C | ~150 - 155 | Singlet | - | C-OH |
| ~140 - 145 | Singlet | - | C-NO₂ | |
| ~135 - 140 | Singlet | - | C-H (Aromatic) | |
| ~130 - 135 | Singlet | - | C-CH₃ | |
| ~125 - 130 | Singlet | - | C-H (Aromatic) | |
| ~90 - 100 | Singlet | - | C-I | |
| ~20 - 22 | Singlet | - | -CH₃ |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration.
Structural Relationship Diagram
Caption: Predicted NMR assignments for the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
4.1. Instrumentation:
-
FTIR spectrometer.
4.2. Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternative: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
4.3. Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr) and subtract it from the sample spectrum.
Data Presentation
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (phenolic) |
| 2850 - 3000 | Medium-Weak | C-H stretch (methyl and aromatic) |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |
| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |
| 1330 - 1370 | Strong | Symmetric NO₂ stretch |
| 1100 - 1250 | Medium | C-O stretch (phenol) |
| 500 - 600 | Medium-Weak | C-I stretch |
Note: These are typical ranges for the assigned functional groups.[9][10][11]
Experimental Workflow
Caption: Workflow for FTIR analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4-methyl-6-nitrophenol
Welcome to the technical support center for the synthesis of 2-Iodo-4-methyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound typically starts from 4-methylphenol (p-cresol). There are two primary plausible routes:
-
Route A: Nitration followed by Iodination. In this route, p-cresol is first nitrated to form 4-methyl-2-nitrophenol, which is then iodinated to yield the final product.
-
Route B: Iodination followed by Nitration. This route involves the initial iodination of p-cresol to form 4-methyl-2-iodophenol, followed by nitration.
The choice of route can depend on the desired regioselectivity and the ease of purification of the intermediates.
Q2: I am getting a low yield during the nitration of p-cresol. What are the likely causes?
A2: Low yields in the nitration of p-cresol are common and can be attributed to several factors. The hydroxyl and methyl groups on the cresol ring are activating, which can lead to a lack of regioselectivity and the formation of multiple isomers (e.g., 4-methyl-2-nitrophenol and 4-methyl-3-nitrophenol). Additionally, the strong oxidizing nature of nitric acid can cause the formation of dark, tarry byproducts, reducing the overall yield of the desired product.[1][2][3][4]
Q3: How can I improve the regioselectivity of the nitration step to favor the formation of 4-methyl-2-nitrophenol?
A3: Achieving high regioselectivity is crucial for a good yield. Here are some strategies:
-
Control of Reaction Temperature: Maintaining a low reaction temperature (typically between -5°C and 0°C) is critical to minimize side reactions and the formation of unwanted isomers.[1]
-
Choice of Nitrating Agent: Using a milder nitrating agent or a mixed acid system (a mixture of nitric and sulfuric acid) can provide better control over the reaction.[1] The concentration of sulfuric acid can also influence the isomer distribution.[1][4]
-
Protecting Groups: While more complex, protecting the hydroxyl group of p-cresol as an ester before nitration can sterically hinder the ortho-positions and favor para-nitration. This would, however, necessitate a different synthetic strategy.
Q4: What are the common challenges during the iodination of phenolic compounds?
A4: Iodination of phenols can present challenges such as low reactivity of iodine and the formation of multiple iodinated products (mono-, di-, and tri-iodophenols).[5] The choice of iodinating agent and reaction conditions is critical to control the regioselectivity and achieve a good yield of the desired mono-iodinated product.
Q5: Which iodinating agents are recommended for the synthesis of this compound?
A5: Several iodinating systems can be employed. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid, which generates a more reactive iodine species in situ.[6][7] Other reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) can also be used. The choice of reagent will impact the reaction conditions and the resulting regioselectivity.
Q6: I am observing a complex mixture of products after the final step. What are the best purification strategies?
A6: A complex product mixture is a common issue. The primary methods for purification are:
-
Column Chromatography: This is a highly effective method for separating isomers and removing impurities. The choice of solvent system will depend on the polarity of the components in your mixture.
-
Recrystallization: If the desired product is a solid and can be isolated with reasonable purity from the crude mixture, recrystallization from a suitable solvent can be an effective final purification step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 4-methyl-2-nitrophenol (Nitration Step) | 1. Formation of multiple isomers.[1][4] 2. Oxidation of p-cresol leading to tarry byproducts.[1] 3. Incomplete reaction. | 1. Maintain a low reaction temperature (-5°C to 0°C).[1] 2. Use a controlled addition of the nitrating agent.[1] 3. Consider using a milder nitrating agent or a mixed acid system.[1] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low Yield of Final Product (Iodination Step) | 1. Incomplete reaction due to low reactivity of the iodinating agent. 2. Formation of di- or tri-iodinated byproducts.[5] 3. Poor regioselectivity. | 1. Use an activating agent (e.g., an oxidizing agent like H₂O₂) with iodine.[6][7] 2. Carefully control the stoichiometry of the iodinating agent. 3. Optimize the reaction temperature and time. |
| Product is a Dark, Tarry Substance | Oxidation of the phenol ring by the nitrating or iodinating reagents.[1] | 1. Maintain strict temperature control at low temperatures.[1] 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if necessary. 3. Use a less aggressive oxidizing agent in the iodination step. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related isomers. 2. Contamination with starting materials or byproducts. | 1. Optimize the column chromatography conditions (solvent system, silica gel grade). 2. Attempt recrystallization from a variety of solvents to find one that provides good separation. 3. Ensure complete reaction by monitoring with TLC before workup. |
Experimental Protocols
Route A: Nitration of p-Cresol followed by Iodination
Step 1: Synthesis of 4-methyl-2-nitrophenol
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place p-cresol (1.0 eq) and a suitable solvent such as glacial acetic acid.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-methyl-2-nitrophenol (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol).
-
Add iodine (1.1 eq) to the solution.
-
Slowly add an oxidizing agent, such as 30% hydrogen peroxide (1.5 eq), dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for several hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess iodine with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Plausible synthetic routes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Technical Support Center: Iodination of 4-methyl-6-nitrophenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals engaged in the iodination of 4-methyl-6-nitrophenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the iodination of 4-methyl-6-nitrophenol challenging?
The reaction involves a substrate with both activating and deactivating groups. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct electrophiles to the ortho and para positions.[1] Conversely, the nitro (-NO₂) group is a strong deactivating group.[2][3] This electronic conflict can lead to lower reactivity compared to simple phenols and requires carefully optimized conditions to achieve selective mono-iodination.
Q2: My reaction yield is very low. What are the possible causes and solutions?
Low yields can stem from several factors:
-
Insufficiently reactive iodinating agent: The deactivated nature of the ring requires a potent electrophilic iodine species.[4] Using molecular iodine (I₂) alone may be ineffective.
-
Suboptimal Reaction Conditions: Temperature and reaction time may not be sufficient to drive the reaction to completion.
-
Oxidative Decomposition: Phenols, especially highly activated ones, can be prone to oxidative decomposition, leading to the formation of tarry byproducts.[4]
Troubleshooting Steps:
-
Use an Activated Iodine Source: Employ a combination of molecular iodine with an oxidizing agent (e.g., sodium hypochlorite (NaOCl), iodic acid (HIO₃), or hydrogen peroxide) to generate a more potent electrophile in situ.[4][5][6]
-
Optimize Temperature: Gently heating the reaction may increase the rate, but excessive heat can promote side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Control Stoichiometry: Use a carefully measured molar equivalent of the iodinating agent. An excess can lead to di-iodination.[5]
Q3: My TLC analysis shows multiple spots. What are the likely side products?
The primary side product in this reaction is typically a di-iodinated species. The directing effects of the hydroxyl and methyl groups can facilitate a second iodination on the available activated positions of the aromatic ring.[5] Therefore, your TLC plate may show:
-
The starting material (4-methyl-6-nitrophenol).
-
The desired mono-iodinated product (2-iodo-4-methyl-6-nitrophenol).
-
A di-iodinated byproduct (2,5-diiodo-4-methyl-6-nitrophenol).
Q4: How can I minimize the formation of the di-iodinated byproduct?
Controlling the stoichiometry is crucial for minimizing poly-iodination.[5]
-
Use a molar ratio of the iodinating agent as close to 1:1 with the substrate as possible.
-
Add the iodinating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. A slow, drop-wise addition of the reagent is recommended.[5]
-
Maintain a lower reaction temperature to improve selectivity.
Q5: What is the best method to purify the final product?
Purification can typically be achieved through:
-
Recrystallization: This is an effective method for removing minor impurities, including small amounts of di-iodinated byproducts, if a suitable solvent system is found.[5] Common solvents for substituted phenols include ethanol/water or acetone/water mixtures.
-
Column Chromatography: For separating mixtures with similar polarities, such as the mono- and di-iodinated products, column chromatography using silica gel is a highly effective technique.[7][8] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the components separately.
Data Presentation
The following table summarizes the expected qualitative effects of various experimental parameters on the iodination of 4-methyl-6-nitrophenol.
| Parameter | Effect on Mono-iodination Yield | Effect on Di-iodination | General Recommendation |
| Temperature | Increases rate, but may decrease selectivity | Increases with higher temperatures | Start at room temperature and gently heat if necessary, monitoring by TLC. |
| Iodine Stoichiometry | Optimal at ~1.0-1.1 equivalents | Increases significantly with >1.2 equivalents | Use a slight excess (1.05 eq.) of the iodinating agent for complete conversion of starting material. |
| Reaction Time | Increases with time until completion | Increases with extended reaction times | Monitor reaction progress by TLC to determine the optimal endpoint. |
| Iodinating Agent | Higher with activated species (e.g., I₂/Oxidant) | Can increase if the agent is too reactive or in excess | Use I₂ with an oxidizing agent like NaOCl for controlled generation of the electrophile. |
| Solvent Polarity | Can influence reaction rate | Generally less affected than the rate | Protic solvents like methanol or ethanol are often suitable. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-methyl-6-nitrophenol
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite solution (NaOCl, ~6%)
-
Methanol
-
Hydrochloric acid (HCl, 2M)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-methyl-6-nitrophenol (1.0 eq.) and iodine (1.05 eq.) in methanol.
-
Basification: Add an aqueous solution of sodium hydroxide (1.1 eq.) to the flask and stir until a homogenous solution is obtained. The solution should turn into the sodium phenoxide salt.
-
Iodination: Cool the flask in an ice bath. Add the sodium hypochlorite solution (1.1 eq.) drop-wise over 30 minutes with vigorous stirring. The slow addition is critical to control the reaction and minimize side products.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Acidification: Acidify the mixture to pH ~2 with 2M HCl to precipitate the product.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the iodination of 4-methyl-6-nitrophenol.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for the iodination of 4-methyl-6-nitrophenol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. studylib.net [studylib.net]
- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 7. ukessays.com [ukessays.com]
- 8. researchgate.net [researchgate.net]
troubleshooting failed Suzuki coupling with 2-Iodo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the use of 2-Iodo-4-methyl-6-nitrophenol as a substrate.
Troubleshooting Guide: Failed Suzuki Coupling with this compound
Issue: Low to no yield of the desired coupled product when using this compound.
The structure of this compound presents several challenges for a successful Suzuki coupling reaction. The presence of an electron-withdrawing nitro group, a phenolic hydroxyl group, and steric hindrance from the ortho-iodo and methyl groups can all contribute to a difficult coupling. Below is a systematic guide to troubleshooting a failed reaction with this substrate.
Q1: My reaction with this compound is not working. What are the most likely causes?
Several factors related to the specific characteristics of this substrate could be responsible for the reaction failure. The primary challenges include:
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Steric Hindrance: The iodine and methyl group ortho to the phenolic hydroxyl group create significant steric bulk around the reaction center. This can impede the approach of the palladium catalyst for oxidative addition and hinder the subsequent transmetalation and reductive elimination steps.[1][2][3]
-
Electron-Deficient Aryl Halide: While the electron-withdrawing nitro group can facilitate the initial oxidative addition of the palladium catalyst to the C-I bond, it can also influence other steps in the catalytic cycle.[4]
-
Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the basic conditions required for the reaction. It can react with the base, potentially altering its effectiveness. Additionally, the phenoxide formed might coordinate to the palladium center, affecting its catalytic activity.
-
Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be effective for this sterically hindered and electronically demanding substrate. Bulky and electron-rich ligands are often necessary to promote the key steps of the catalytic cycle.[3]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions or degradation of the starting materials.[3][5]
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to low conversion. Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[6][7]
Q2: What initial steps should I take to troubleshoot a failed reaction?
A logical approach to troubleshooting involves systematically evaluating and optimizing the key reaction parameters.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
Q3: Which palladium catalysts and ligands are recommended for this type of substrate?
For sterically demanding and electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] It is advisable to use catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands: SPhos, XPhos, RuPhos | Bulky and electron-rich, promote oxidative addition and reductive elimination.[3] |
| PdCl₂(dppf) | dppf | Often effective for a range of substrates. |
| PEPPSI™-IPr | IPr (NHC ligand) | Highly active and stable, good for challenging couplings. |
Experimental Protocol: General Procedure for Catalyst Screening
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (2-10 mol%) against a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at the desired temperature with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
Q4: What is the best choice of base for this reaction?
The choice of base is crucial. A moderately strong base is generally a good starting point. The base activates the boronic acid, facilitating the transmetalation step.[8]
Commonly Used Bases for Challenging Suzuki Couplings:
| Base | Strength | Comments |
| K₃PO₄ (Potassium Phosphate) | Moderate | Often a reliable choice for difficult substrates, balances reactivity and minimizes side reactions.[3][5] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | More soluble than other inorganic bases and can be effective when weaker bases fail.[5] |
| K₂CO₃ (Potassium Carbonate) | Mild | A standard base, often used in aqueous solvent mixtures.[5] |
| KF (Potassium Fluoride) | Mild | Useful in anhydrous conditions or with base-sensitive functional groups.[5] |
Q5: How can I optimize the reaction conditions?
Solvent Selection: The solvent must be able to dissolve all reaction components and be stable at the required temperature. Common choices include:
-
1,4-Dioxane/Water mixtures (e.g., 4:1 or 10:1)
-
Toluene/Water mixtures
-
DMF (N,N-Dimethylformamide)
-
THF (Tetrahydrofuran)
Temperature: Due to the steric hindrance, higher temperatures (e.g., 80-120 °C) may be necessary to achieve a reasonable reaction rate.[7] Microwave irradiation can also be a valuable tool for accelerating the reaction.[7]
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Extended reaction times may be necessary for complete conversion.
Frequently Asked Questions (FAQs)
Q: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is often caused by the presence of oxygen.[7] Ensure that all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the desired cross-coupling reaction.[7]
Q: My starting material is being dehalogenated (the iodine is replaced by a hydrogen). What causes this?
A: Dehalogenation can occur as a side reaction, particularly in the presence of a base and a proton source. To minimize this, ensure your reagents and solvents are anhydrous if the reaction protocol calls for it. Careful selection of the base and reaction temperature can also help mitigate this side reaction.
Q: Could the nitro group be interfering with the reaction?
A: Yes, the nitro group is strongly electron-withdrawing and can influence the electronic properties of the aryl iodide. While this can make the oxidative addition step easier, it can also affect other steps in the catalytic cycle. Additionally, nitro groups can potentially coordinate to the palladium catalyst, leading to deactivation.[5] If catalyst deactivation is suspected, trying a different ligand or catalyst system is recommended.
Q: Is it better to use a boronic acid or a boronate ester (e.g., a pinacol ester)?
A: For substrates that are prone to protodeboronation, using a more stable boronate ester, such as a pinacol ester (Bpin), can be advantageous.[5] These are generally more stable to the reaction conditions and can slowly hydrolyze in situ to the active boronic acid.
Q: I have tried optimizing all the parameters, but the reaction still fails. What are my next steps?
A: If extensive optimization of the Suzuki coupling fails, it may be necessary to consider alternative cross-coupling reactions. Other named reactions like the Stille, Negishi, or Buchwald-Hartwig amination (if a C-N bond is desired) could be viable alternatives. Additionally, newer methods for the activation of phenols as coupling partners are being developed and might be applicable.[9][10][11][12]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Coupling without Coupling Reactions: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Reaction Conditions for 2-Iodo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-4-methyl-6-nitrophenol. The following sections address common challenges and provide detailed experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The synthesis of this compound typically proceeds via a two-step process starting from 4-methylphenol (p-cresol). The two primary routes are:
-
Nitration followed by Iodination: 4-methylphenol is first nitrated to form 4-methyl-2-nitrophenol, which is then iodinated to yield the final product.
-
Iodination followed by Nitration: 4-methylphenol is first iodinated to form 2-iodo-4-methylphenol, which is subsequently nitrated.
The choice of route can influence the overall yield and purity of the final product, as the directing effects of the substituents play a crucial role in the regioselectivity of each step.
Q2: What are the critical parameters to control during the nitration of 4-methylphenol?
A2: The nitration of phenols is highly sensitive to reaction conditions. Key parameters to control include:
-
Temperature: This is the most critical factor. Low temperatures (typically between -5°C and 0°C) are essential to prevent over-nitration (dinitration) and oxidation of the phenol, which can lead to the formation of tarry byproducts.[1][2]
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and molar ratio of the nitrating agent to the substrate should be carefully controlled to avoid side reactions.[3] Using milder nitrating agents, such as nitric acid on silica gel, can sometimes improve yields and reduce byproduct formation.[1]
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of 4-methylphenol to maintain temperature control and prevent localized overheating.[1]
Q3: I am observing a low yield in my iodination step. What are the potential causes?
A3: Low yields in the iodination of nitrophenols can stem from several factors:
-
Substrate Reactivity: The presence of the electron-withdrawing nitro group deactivates the aromatic ring, making it less susceptible to electrophilic iodination compared to the parent phenol.
-
Iodinating Agent: The choice and purity of the iodinating agent are crucial. Common reagents include iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide, iodic acid).[4][5] Ensure the iodinating agent is fresh and has not decomposed.[4]
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4] The pH of the reaction medium can also influence the reactivity of the phenol.[6]
Q4: How can I purify the final product, this compound?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.[4] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Column chromatography using silica gel can be effective for separating the desired product from any remaining starting materials or isomeric byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Product Yield (General) | - Incorrect reaction sequence. - Degradation of starting materials or reagents. - Sub-optimal reaction conditions (temperature, time).[7] - Loss of product during workup and purification. | - Verify the synthetic route and the purity of all starting materials and reagents. - Optimize reaction temperature and time by monitoring with TLC.[4] - Ensure efficient extraction and careful handling during purification steps. |
| Formation of Tarry/Resinous Byproducts in Nitration | - Reaction temperature is too high, leading to oxidation of the cresol.[1] - Concentrated nitric acid is a strong oxidizing agent.[1] | - Maintain strict temperature control, preferably at or below 0°C, using an ice-salt bath.[1] - Control the rate of addition of the nitrating agent to prevent temperature spikes.[1] - Consider using a milder nitrating system, such as nitric acid on silica gel.[1] |
| Formation of Dinitro or Polynitro Byproducts | - Reaction temperature is too high.[1] - Excess of nitrating agent.[1] - Prolonged reaction time.[1] | - Maintain the reaction temperature at or below 0°C.[1] - Use a molar ratio of nitric acid to the substrate closer to 1:1.[1] - Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.[1] |
| Low Yield in Iodination Step | - Deactivation of the aromatic ring by the nitro group. - Insufficiently reactive iodinating agent.[8] - Impure or decomposed iodinating agent (e.g., ICl is moisture-sensitive).[4] | - Consider using a more reactive iodinating agent or adding a Lewis acid catalyst.[4] - Ensure the purity and activity of the iodinating agent.[4] - Optimize reaction conditions such as temperature and solvent. Screening different solvents can impact reactivity.[8] |
| Formation of Multiple Iodinated Products | - Over-iodination of the aromatic ring. | - Carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio or slightly less can favor mono-iodination.[4] - Lowering the reaction temperature can decrease the overall reaction rate and improve selectivity.[4] |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Nitration of 4-Methylphenol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylphenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent). Cool the flask to -5°C to 0°C in an ice-salt bath.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding nitric acid to chilled sulfuric acid.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylphenol. Critically monitor the internal temperature and maintain it between -5°C and 0°C.[1] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[1]
-
Completion and Workup: After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[1] Slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water until neutral, and then dried.
Protocol 2: Iodination of 4-Methyl-2-nitrophenol
-
Preparation: Dissolve 4-methyl-2-nitrophenol in a suitable anhydrous solvent (e.g., glacial acetic acid, CH₂Cl₂).[4]
-
Reagent Addition: Slowly add a solution of the iodinating agent (e.g., iodine monochloride, 1.0-1.2 equivalents) in the same anhydrous solvent to the stirred solution of the substrate.[4] The addition should be dropwise to maintain control over the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching and Workup: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[8] Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] The crude product can then be purified by recrystallization or column chromatography.[4]
Visualizations
Caption: Alternative synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
preventing degradation of 2-Iodo-4-methyl-6-nitrophenol during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Iodo-4-methyl-6-nitrophenol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound turning dark brown or black?
A1: Discoloration is a common indicator of degradation. The primary causes include:
-
Oxidation: Phenols are susceptible to oxidation, which can be initiated by air, oxidizing reagents, or high temperatures, leading to the formation of colored quinone-like structures.
-
Light Exposure: Nitrophenols can undergo photodegradation, especially under UV or broad-spectrum light, resulting in complex decomposition products.
-
Side Reactions: Strong bases can deprotonate the phenolic hydroxyl group, increasing electron density on the aromatic ring and potentially leading to unwanted side reactions and polymerization, which can cause discoloration.
Q2: I am observing a significant amount of a byproduct that appears to be 4-methyl-6-nitrophenol. What is causing the loss of iodine?
A2: The loss of the iodo group, known as deiodination, is a likely degradation pathway. This can occur through:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. Nucleophiles in your reaction mixture (e.g., amines, alkoxides, hydroxides) can displace the iodide, which is a good leaving group.
-
Reductive Deiodination: Certain reducing agents or catalytic hydrogenation conditions can cleave the carbon-iodine bond.
Q3: My reaction yield is consistently low, even when starting material is consumed. What are the potential reasons?
A3: Low yields can be attributed to several factors related to the degradation of this compound:
-
Multiple Degradation Pathways: The starting material may be degrading through a combination of pathways such as photodegradation, nucleophilic substitution, and oxidation.
-
Product Degradation: The desired product of the reaction may also be unstable under the reaction conditions, leading to subsequent degradation.
-
Complex Reaction Mixture: The formation of multiple byproducts can complicate the purification process, leading to loss of the desired product during workup and isolation.
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place. An amber glass vial, tightly sealed to protect from light and moisture, is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture darkens upon heating. | Thermal decomposition or oxidation. | - Run the reaction at the lowest effective temperature.- Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of 4-methyl-6-nitrophenol byproduct. | Nucleophilic displacement of iodide. | - Use a less nucleophilic base or reagent if possible.- Lower the reaction temperature to reduce the rate of SNAr.- Protect the phenolic hydroxyl group as an ether or ester before the reaction. |
| Reaction fails to go to completion, with multiple unidentified spots on TLC. | Photodegradation. | - Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.- Use a light source with a filter to exclude UV wavelengths if light is required for initiation. |
| The nitro group is being reduced. | Incompatible reducing agents. | - Avoid strong reducing agents like LiAlH₄ or catalytic hydrogenation with H₂/Pd-C if the nitro group needs to be preserved.- Use chemoselective reducing agents if another functional group needs to be reduced. |
| Difficulty in purifying the product from colored impurities. | Formation of polymeric or highly conjugated byproducts. | - Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).- Treatment with activated charcoal can sometimes remove colored impurities, but may also adsorb the product. |
Quantitative Stability Data (for Analogous Compounds)
Direct quantitative stability data for this compound is limited in the literature. The following table summarizes data for structurally related compounds to provide an estimate of potential stability.
| Compound | Condition | Parameter | Value | Citation |
| o-Iodophenol | Photolysis in aqueous sodium sulfite | Quantum Yield | Increases with electron donor presence | [1] |
| Iodinated Contrast Media | Biodegradation | Half-life (DT50) | Varies from hours to days depending on iodination degree | |
| p-Nitrophenol | Photodegradation | Quantum Yield | Low due to stabilization by the nitro group |
Note: This data is for analogous compounds and should be used as a general guideline. The stability of this compound may vary.
Experimental Protocols
Protocol 1: Minimizing Photodegradation During a Reaction
This protocol outlines the steps to set up a reaction to minimize light-induced degradation of this compound.
-
Flask Preparation: Wrap a round-bottom flask completely with aluminum foil, ensuring no gaps, including the neck of the flask.
-
Reagent Preparation: Prepare all solutions in amber glassware or foil-wrapped containers.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood with the sash lowered and the interior light turned off. Use a heating mantle or a cooling bath as required, ensuring it is also shielded from external light if possible.
-
Addition of Reagents: Add solvents and reagents to the flask under subdued lighting. If a dropping funnel is used, wrap it in aluminum foil.
-
Reaction Monitoring: When taking samples for analysis (e.g., TLC or LC-MS), do so quickly and protect the sample from light immediately.
-
Workup: Conduct the reaction workup and extraction procedures under minimal light exposure.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general method for reacting a nucleophile with this compound while minimizing deiodination.
-
Inert Atmosphere: Purge a foil-wrapped, three-necked flask equipped with a condenser, thermometer, and nitrogen/argon inlet with an inert gas for 15-20 minutes.
-
Reagent Addition: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or THF). Add the solution to the flask via a cannula or syringe.
-
Base Addition: If the nucleophile requires a base for deprotonation, add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) (1.1 equivalents) to the mixture.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature or a lower temperature if the reaction is exothermic.
-
Controlled Heating: Slowly heat the reaction to the desired temperature while monitoring the progress by TLC or LC-MS. Aim for the lowest temperature that allows for a reasonable reaction rate.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by pouring it into cold water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: A logical workflow for troubleshooting reactions.
References
Technical Support Center: Purification of Crude 2-Iodo-4-methyl-6-nitrophenol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Iodo-4-methyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route, which commonly involves the iodination and nitration of p-cresol (4-methylphenol). Potential impurities include:
-
Positional Isomers: Isomers where the iodo or nitro group is at a different position on the phenol ring.
-
Over-reacted Products: Di-iodinated or di-nitrated derivatives of p-cresol.
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Unreacted Starting Materials: Residual p-cresol or mono-substituted intermediates.
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Oxidation Byproducts: The use of strong oxidizing agents like nitric acid can lead to the formation of colored, tar-like substances.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is effective for separating the target compound from its isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (82-84°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the recommended purification methods for this compound?
A3: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the level and nature of the impurities.
-
Recrystallization: This is a suitable method for removing small amounts of impurities when the crude product is relatively pure.
-
Column Chromatography: This technique is ideal for separating the target compound from a complex mixture containing significant amounts of impurities, especially isomeric byproducts.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₆INO₃ | 279.03 | 82-84 | Solid |
| p-Cresol (4-methylphenol) | C₇H₈O | 108.14 | 35.5 | Colorless solid |
Table 2: Comparison of Purification Methods for Halogenated Nitrophenols (Illustrative)
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, scalable. | Less effective for removing isomers with similar solubility. |
| Column Chromatography | >99% | 50-80% | Excellent for separating isomers and complex mixtures. | More time-consuming, requires more solvent, can have lower yield. |
Experimental Protocols
Note: The following protocols are based on established methods for structurally similar compounds due to the limited availability of specific validated methods for this compound. Optimization may be required.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures with water) to find a suitable system where the compound is highly soluble when hot and sparingly soluble at room temperature. An ethanol/water or isopropanol/water mixture is a good starting point.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, tar) are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve | Incorrect solvent; Insufficient solvent. | Use a more polar solvent or a solvent mixture. Ensure you are using a sufficient volume of hot solvent. |
| Compound "oils out" instead of crystallizing | Solution is too concentrated; Cooling is too rapid; High level of impurities. | Reheat the solution and add more solvent. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. If the problem persists, column chromatography may be necessary. |
| Poor recovery of purified compound | Too much solvent used; Premature crystallization during hot filtration; Crystals are soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Incorrect eluent system. | Experiment with different solvent ratios or different solvents to achieve better separation of Rf values. |
| Compound does not move down the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound runs through the column too quickly | Eluent is too polar. | Decrease the polarity of the eluent. |
| Cracked or channeled column packing | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of 2-Iodo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-4-methyl-6-nitrophenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The synthesis of this compound typically proceeds in a two-step sequence starting from p-cresol (4-methylphenol). The first step involves the nitration of p-cresol to yield 4-methyl-6-nitrophenol. The second step is the regioselective iodination of this intermediate to afford the final product.
Q2: What are the common byproducts observed during the nitration of p-cresol?
A2: During the nitration of p-cresol, several byproducts can form, complicating the purification of the desired 4-methyl-6-nitrophenol intermediate. These include isomeric products such as 4-methyl-2-nitrophenol. Additionally, oxidation of the phenol ring can lead to the formation of tarry residues and quinone-like structures. Dimerization of cresol and nitrocresol can also occur.[1]
Q3: What side products can be expected during the iodination of 4-methyl-6-nitrophenol?
A3: The iodination step can also lead to a range of impurities. It is possible for the iodination to occur more than once on the ring, leading to di-iodinated byproducts.[2] The extent of iodination can often be controlled by stoichiometry.[2] Incomplete reaction will result in the presence of the starting material, 4-methyl-6-nitrophenol. Depending on the iodinating agent and conditions used, oxidation of the phenol may also occur.
Q4: How can I minimize the formation of byproducts during the nitration step?
A4: To minimize byproduct formation during nitration, careful control of reaction conditions is crucial. Lower temperatures are generally preferred to reduce oxidation and the formation of tarry substances.[3] The choice of nitrating agent and solvent system can also significantly influence the regioselectivity and yield of the desired isomer. The use of a dilute aqueous nitration medium can help minimize resinification and oxidation.[3]
Q5: What purification methods are effective for removing byproducts?
A5: Purification of the final product and the intermediate can typically be achieved through recrystallization.[2] Column chromatography is another powerful technique for separating the desired compound from isomeric byproducts and other impurities. The choice of solvent for both techniques is critical and may require some optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-methyl-6-nitrophenol (Nitration step) | - Excessive oxidation and resinification.[3]- Formation of multiple isomers. | - Maintain a low reaction temperature (e.g., 0-10 °C).- Use a more dilute acid solution.- Optimize the rate of addition of the nitrating agent. |
| Presence of multiple spots on TLC after nitration | - Formation of isomeric nitrocresols. | - Improve the regioselectivity by exploring different nitrating agents (e.g., nitric acid in acetic acid).- Purify the crude product by column chromatography or fractional crystallization. |
| Dark, tarry residue after nitration | - Oxidation of the phenolic ring.[1] | - Ensure the reaction temperature is strictly controlled.- Use a less aggressive nitrating agent or shorter reaction times. |
| Incomplete iodination | - Insufficient amount of iodinating agent.- Low reactivity of the substrate.- Deactivation of the iodinating agent. | - Increase the stoichiometry of the iodinating agent.- Increase the reaction time or temperature.- Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Formation of di-iodinated products | - Excess of the iodinating agent.- High reaction temperature or prolonged reaction time. | - Carefully control the stoichiometry of the iodinating agent.- Reduce the reaction temperature and monitor the reaction progress closely by TLC. |
| Product is difficult to purify from starting material | - Similar polarity of the product and starting material. | - Optimize the mobile phase for column chromatography to achieve better separation.- Attempt recrystallization from a different solvent system. |
Experimental Protocols
1. Synthesis of 4-methyl-6-nitrophenol (Nitration of p-Cresol)
This protocol is a general guideline based on typical nitration procedures for phenols.
-
Materials: p-Cresol, Nitric acid (70%), Sulfuric acid (98%), Acetic acid, Ice.
-
Procedure:
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Dissolve p-cresol in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-water bath.
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Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a mixture of nitric acid and glacial acetic acid.
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Add the nitric acid solution dropwise to the p-cresol solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.
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Pour the reaction mixture onto crushed ice with stirring.
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The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol-water.
-
2. Synthesis of this compound (Iodination of 4-methyl-6-nitrophenol)
This protocol is a general procedure based on the electrophilic iodination of activated aromatic rings.
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Materials: 4-methyl-6-nitrophenol, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure:
-
Dissolve 4-methyl-6-nitrophenol in acetonitrile in a round-bottom flask protected from light.
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Add N-Iodosuccinimide (NIS) to the solution in one portion.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after 12-24 hours), remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Stability of 2-Iodo-4-methyl-6-nitrophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving 2-Iodo-4-methyl-6-nitrophenol, focusing on its stability in different solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving this compound for stability studies?
For initial stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used due to their high solvating power for a wide range of organic compounds. For working solutions in analytical methods like HPLC, a mixture of acetonitrile or methanol and water is typical. The choice of solvent can significantly impact the stability of the compound, and it is crucial to assess stability in the intended solvent system for your assay.
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, substituted nitrophenols can be susceptible to several degradation mechanisms:
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Hydrolysis: The nitro group can influence the reactivity of the aromatic ring, and under certain pH conditions, displacement of the iodo or nitro group may occur, although this is generally slow for aryl halides without strong activation.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.
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Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air and light.[1]
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De-iodination: Reductive dehalogenation is a possible degradation pathway, particularly in the presence of reducing agents or under certain biological conditions.
Q3: How should I store solutions of this compound to minimize degradation?
To minimize degradation, solutions of this compound should be:
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Stored at low temperatures, typically -20°C or -80°C.
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Protected from light by using amber vials or by wrapping the container in aluminum foil.
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Purged with an inert gas like nitrogen or argon to minimize oxidation, especially for long-term storage.
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Prepared fresh whenever possible, particularly for quantitative applications.
Troubleshooting Guide
Q: I am observing a rapid loss of my compound in solution, even when stored at -20°C. What could be the cause?
A: Several factors could contribute to this issue:
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Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or metal contaminants, can catalyze degradation. Ensure you are using high-purity, HPLC-grade, or anhydrous solvents.
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pH of the Solution: If your solvent is buffered or contains acidic or basic impurities, it could be promoting hydrolysis. For aqueous solutions, controlling the pH with a suitable buffer system is critical.
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Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can accelerate degradation. Aliquot your stock solution into smaller, single-use vials.
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Container Material: Ensure the storage container is inert. Glass is generally preferred over certain plastics that may leach contaminants or allow for gas exchange.
Q: My HPLC analysis shows multiple peaks appearing over time in my sample. How can I identify if these are degradation products?
A: The appearance of new peaks that grow over time while the main compound peak decreases is a strong indication of degradation. To confirm and identify these, you can perform the following:
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Forced Degradation Studies: Intentionally stress your compound under conditions of acid, base, oxidation, heat, and light.[1][2][3][4][5] This will help generate the potential degradation products in a controlled manner.
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LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing the structures of the degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of your main compound. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.
Stability Data Summary
The following tables present illustrative stability data for this compound in various solvents under different storage conditions. This data is based on general principles for similar compounds and should be used as a guideline for designing your own stability studies. The percentage of the parent compound remaining was determined by HPLC-UV analysis.
Table 1: Stability in Common Organic Solvents at Room Temperature (25°C) Protected from Light
| Solvent | % Remaining after 24 hours | % Remaining after 7 days |
| DMSO | 99.5% | 97.2% |
| Acetonitrile | 99.8% | 98.5% |
| Methanol | 99.6% | 97.8% |
| Water (pH 7.0) | 98.0% | 92.5% |
Table 2: Effect of Temperature on Stability in DMSO (Protected from Light)
| Temperature | % Remaining after 30 days |
| 4°C | 98.9% |
| Room Temp (25°C) | 95.1% |
| 40°C | 88.3% |
Table 3: Photostability in Acetonitrile/Water (1:1) at Room Temperature (25°C)
| Condition | % Remaining after 8 hours |
| Protected from Light | 99.9% |
| Exposed to Ambient Light | 97.4% |
| Exposed to UV Light (254 nm) | 85.2% |
Experimental Protocol: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for quantifying the stability of this compound.
1. Instrumentation and Reagents:
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HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
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Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the desired solvent for the stability study (e.g., acetonitrile, methanol, or buffered aqueous solution).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., ~350 nm).
-
Gradient Elution:
-
0-2 min: 30% B
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2-15 min: 30% to 90% B
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15-17 min: 90% B
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17-18 min: 90% to 30% B
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18-25 min: 30% B (re-equilibration)
-
4. Stability Study Procedure:
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Prepare working solutions of the compound in the different solvents to be tested.
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Divide each solution into aliquots for each time point and condition (e.g., room temperature, 4°C, protected from light, exposed to light).
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At each designated time point (e.g., 0, 24, 48, 168 hours), analyze the samples by HPLC.
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Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound in different solvents.
References
Technical Support Center: Scale-up Synthesis of 2-Iodo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2-Iodo-4-methyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
The scale-up synthesis of this compound presents several challenges, primarily related to:
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Reaction Control: Exothermic nitration and iodination reactions can be difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
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Regioselectivity: Achieving the desired substitution pattern without the formation of isomers can be challenging.
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Byproduct Formation: Undesired byproducts from over-iodination, di-nitration, or oxidation can complicate purification.
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Purification: Isolation and purification of the final product to the required purity can be difficult due to the presence of closely related impurities.
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Safety: Handling of hazardous reagents like nitric acid, sulfuric acid, and iodine requires stringent safety protocols.[1][2]
Q2: What are the recommended starting materials for the synthesis?
The most common synthetic route starts from commercially available 4-methyl-2-nitrophenol, which is then iodinated. Alternatively, one could start with 2-iodo-4-methylphenol and then perform nitration, though this route may present different regioselectivity challenges.
Q3: What analytical techniques are suitable for monitoring the reaction progress and purity of this compound?
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Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by comparing the spots of starting materials, intermediates, and the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for accurate determination of conversion, yield, and purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of isomeric impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., -OH, -NO₂, C-I).
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Iodination | - Increase reaction time: Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Use a more reactive iodinating agent: Consider using iodine monochloride in acetic acid for a more efficient reaction.[3] |
| Sub-optimal Reaction Conditions | - Solvent choice: Ensure the solvent is appropriate for the reaction scale and facilitates good mixing. - pH control: Maintain the optimal pH for the iodination reaction to proceed efficiently. |
| Product Loss During Work-up | - Extraction: Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase. - Purification: Minimize product loss during recrystallization or chromatography by selecting appropriate solvents and techniques. |
Problem 2: Formation of Impurities and Byproducts
| Possible Cause | Suggested Solution |
| Formation of Isomeric Byproducts | - Control of reaction temperature: Maintain a consistent and optimal temperature to favor the formation of the desired isomer. - Order of reactions: Evaluate whether changing the order of iodination and nitration steps improves regioselectivity. |
| Di-iodination or Over-iodination | - Stoichiometry: Use a controlled stoichiometry of the iodinating agent. A slight excess may be needed for full conversion, but a large excess should be avoided. - Slow addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Oxidation of the Phenol Group | - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Antioxidants: Consider the addition of a small amount of an antioxidant if oxidation is a significant issue. |
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
4-methyl-2-nitrophenol
-
Iodine
-
Potassium Iodide
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Sodium Thiosulfate
-
Ethanol
-
Water
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 4-methyl-2-nitrophenol in an aqueous solution of sodium hydroxide.
-
Preparation of Iodinating Agent: In a separate vessel, prepare a solution of iodine and potassium iodide in water.
-
Iodination: Slowly add the iodine solution to the solution of 4-methyl-2-nitrophenol with vigorous stirring, while maintaining the temperature at a controlled level (e.g., 20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
Table 1: Illustrative Reaction Parameters for Iodination of 4-methyl-2-nitrophenol
| Parameter | Condition A | Condition B | Condition C |
| Iodinating Agent | I₂ / KI | ICl | NIS |
| Solvent | Water / NaOH | Acetic Acid | Acetonitrile |
| Temperature (°C) | 25 | 30 | 25 |
| Reaction Time (h) | 6 | 4 | 8 |
| Yield (%) | 75 | 85 | 70 |
| Purity (%) | 90 | 95 | 92 |
Note: The data in this table is for illustrative purposes and should be optimized for specific experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis issues.
Caption: Key safety precautions for the synthesis.
References
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Iodo-4-methyl-6-nitrophenol
Welcome to the technical support center for 2-Iodo-4-methyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges posed by the steric hindrance of this compound in various chemical transformations. The bulky iodo and nitro groups ortho to the hydroxyl functionality significantly influence its reactivity. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully.
Troubleshooting Guides
Steric hindrance in this compound often leads to low reaction yields, slow reaction rates, or complete reaction failure. The following tables outline common problems, their probable causes, and recommended solutions for several key reaction types.
Ether Synthesis (e.g., Williamson Ether Synthesis)
Problem: Low or no yield of the desired ether product.
| Probable Cause | Recommended Solution |
| Steric hindrance preventing nucleophilic attack: The bulky ortho-substituents on the phenol impede the approach of the alkyl halide. | 1. Use a less hindered alkyl halide: Primary alkyl halides are strongly preferred over secondary, and tertiary halides are generally unsuitable.[1][2][3] 2. Employ alternative methods for hindered systems: Consider the Mitsunobu reaction, which can be effective for sterically demanding alcohols.[4][5][6] 3. Increase reaction temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier, but monitor for side reactions. |
| Elimination as a major side reaction: The alkoxide, being a strong base, can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.[1] | 1. Use a primary alkyl halide: This minimizes the competing elimination pathway.[1][3] 2. Lower reaction temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Incomplete deprotonation of the phenol: The acidity of the phenol is crucial for forming the nucleophilic phenoxide. | 1. Use a stronger base: Sodium hydride (NaH) or potassium hydride (KH) are generally more effective than hydroxides or carbonates for ensuring complete deprotonation.[2] |
| Inappropriate solvent choice: The solvent can significantly impact the nucleophilicity of the phenoxide. | 1. Use a polar aprotic solvent: Solvents like DMF or DMSO can enhance the reactivity of the nucleophile.[2] |
Esterification Reactions
Problem: Difficulty in forming the ester bond with carboxylic acids.
| Probable Cause | Recommended Solution |
| Steric hindrance around the hydroxyl group: The bulky ortho substituents block the approach of the carboxylic acid or its activated form. | 1. Use a suitable coupling agent: The Steglich esterification (using DCC/DMAP) is a mild method suitable for sterically hindered substrates.[7][8][9][10][11] 2. Employ a highly reactive acylating agent: The Yamaguchi esterification, which forms a mixed anhydride in situ, is effective for hindered systems.[12][13][14][15][16] 3. Use a less hindered carboxylic acid: If the experimental design allows, using a smaller, less sterically demanding carboxylic acid can improve yields. |
| Reversibility of the reaction: The equilibrium of the esterification may not favor product formation. | 1. Remove water: In acid-catalyzed esterifications, removal of the water byproduct (e.g., using a Dean-Stark apparatus) can drive the reaction to completion. |
| Low reactivity of the carboxylic acid: The electrophilicity of the carbonyl carbon is insufficient. | 1. Activate the carboxylic acid: Convert the carboxylic acid to a more reactive species like an acid chloride or use a coupling agent. |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Ullmann)
Problem: Low conversion or failure of the C-C or C-N bond formation.
| Probable Cause | Recommended Solution |
| Steric hindrance inhibiting catalyst coordination and oxidative addition: The bulky groups around the iodo substituent can prevent the metal catalyst from accessing the reaction site. | 1. Select appropriate ligands: For Suzuki and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the reaction of hindered substrates.[17][18] 2. Choose a less sterically demanding catalyst: In some cases, a less bulky catalyst may be more effective.[19] 3. Optimize catalyst loading: Increasing the catalyst loading may be necessary for challenging substrates, but should be done judiciously to manage costs and potential side reactions. |
| Harsh reaction conditions of traditional methods: Classical Ullmann reactions often require very high temperatures, which can lead to decomposition.[20] | 1. Use modern, ligand-accelerated protocols: These often allow for milder reaction conditions and broader substrate scope. For Ullmann-type reactions, ligands like N,N-dimethyl glycine can be beneficial.[21] |
| Inappropriate base or solvent: The choice of base and solvent is critical for the efficiency of the catalytic cycle. | 1. Screen different bases and solvents: For Suzuki couplings, a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) should be considered.[22] The presence of water can also be crucial. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard SN2 reactions like Williamson ether synthesis?
A1: The reactivity of this compound in SN2 reactions is significantly diminished due to steric hindrance. The large iodine atom and the nitro group are positioned on either side of the hydroxyl group (ortho positions). This arrangement creates a crowded environment around the oxygen atom, making it difficult for an incoming electrophile (like an alkyl halide) to approach and react. This steric clash increases the activation energy of the substitution reaction, leading to very slow reaction rates or complete inhibition of the reaction.[1][3]
Q2: Can I improve the yield of my ether synthesis by simply increasing the reaction time and temperature?
A2: While increasing the temperature and reaction time can sometimes help overcome the activation barrier imposed by steric hindrance, it is not always a reliable solution and can be counterproductive. Higher temperatures can promote side reactions, most notably the E2 elimination of the alkyl halide, especially if you are using a secondary or tertiary halide. This will lead to the formation of an alkene instead of the desired ether, thus reducing your overall yield. A more effective approach is often to switch to a reaction more suited for sterically hindered substrates, such as the Mitsunobu reaction, or to use a less hindered primary alkyl halide.[1]
Q3: For a Suzuki coupling, what type of palladium catalyst and ligand combination is a good starting point for this hindered aryl iodide?
A3: For sterically hindered aryl iodides like this compound, catalyst systems that are known to be effective for challenging couplings should be your starting point. This typically involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky and electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are excellent candidates as they have been shown to facilitate the coupling of sterically demanding substrates by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. A screening of different ligands and bases is often necessary to find the optimal conditions for your specific substrate combination.
Q4: Is it necessary to protect the phenolic hydroxyl group before attempting a cross-coupling reaction at the iodo position?
A4: The necessity of protecting the hydroxyl group depends on the specific cross-coupling reaction and the conditions being used. The phenolic proton is acidic and can interfere with organometallic reagents or bases used in the reaction. For reactions like the Sonogashira coupling, the acidic proton can react with the copper acetylide intermediate. In Suzuki couplings, the free hydroxyl group can sometimes coordinate to the palladium center and influence the catalytic activity. However, many modern cross-coupling protocols are tolerant of free hydroxyl groups. It is often advisable to first attempt the reaction with the unprotected phenol. If issues like low yield or catalyst deactivation are observed, then protection of the hydroxyl group (e.g., as a methyl or benzyl ether) should be considered.
Experimental Protocols
The following are representative protocols for key transformations, adapted for sterically hindered phenols. Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: Mitsunobu Reaction for Ether Synthesis
This method is an alternative to the Williamson ether synthesis when dealing with sterically hindered phenols.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly, add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled and stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired ether.
Protocol 2: Steglich Esterification
A mild method for the esterification of sterically hindered phenols.
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.2 eq.) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
A representative protocol for C-C bond formation with a boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting a Failing Reaction
Caption: A decision-making workflow for troubleshooting reactions involving sterically hindered substrates.
Signaling Pathway Analogy for Overcoming Steric Hindrance
Caption: An analogy illustrating how strategic choices overcome the "blocking" effect of steric hindrance.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 13. scilit.com [scilit.com]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Yamaguchi Esterification [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. jk-sci.com [jk-sci.com]
- 19. researchgate.net [researchgate.net]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Choice in 2-Iodo-4-methyl-6-nitrophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-methyl-6-nitrophenol. The following sections detail the impact of catalyst selection on common cross-coupling reactions, offer troubleshooting advice for specific experimental issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges arise from the electronic nature of the substrate. The presence of a strong electron-withdrawing nitro group can affect the reactivity of the carbon-iodine bond and the stability of the catalyst. While the electron-withdrawing nature of the nitro group can make the molecule more reactive towards oxidative addition, a crucial step in many catalytic cycles, it can also increase the likelihood of side reactions.[1][2]
Q2: Which types of catalysts are generally recommended for cross-coupling reactions with this substrate?
A2: Palladium-based catalysts are most commonly employed for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving aryl iodides. For Ullmann-type reactions, copper-based catalysts are the traditional choice. The selection of the specific catalyst and, equally importantly, the ligand, is critical for success. For electron-deficient substrates like this compound, catalyst systems with electron-rich and sterically hindered ligands are often used to stabilize the palladium center and promote the desired reaction.[1][2]
Q3: How does the choice of ligand impact the reaction outcome?
A3: Ligands play a crucial role in tuning the electronic and steric properties of the metal catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), can increase the rate of oxidative addition and reductive elimination, which is often beneficial for challenging substrates.[3][4][5] For certain reactions, bidentate ligands like Xantphos can be advantageous.[6] The choice of ligand can also influence selectivity and suppress side reactions like dehalogenation.[2]
Q4: Can this compound be used in the synthesis of bioactive molecules?
A4: Yes, substituted nitrophenols are valuable intermediates in the synthesis of a wide range of biologically active compounds. For instance, this scaffold can be used to synthesize analogues of Combretastatin A-4, a potent inhibitor of tubulin polymerization, which is a key target in cancer therapy.[2][7][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution | Citation |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst. The reaction turning black may indicate catalyst decomposition to palladium black. | [9][10] |
| Inappropriate Base | The choice of base is critical. If using weaker bases like Na₂CO₃, consider switching to stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the reaction conditions. Some Suzuki couplings require a small amount of water to be effective. | [10][11] |
| Poor Ligand Choice | For electron-deficient aryl iodides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than simpler ligands like PPh₃. | [4][5] |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Common solvents include dioxane, toluene, and DMF. | [9][12] |
| Low Reaction Temperature | Some sterically hindered or electronically challenging couplings require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate. | [6] |
Issue 2: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
| Possible Cause | Recommended Solution | Citation |
| Dehalogenation (Protodeiodination) | This is common with electron-deficient aryl halides. Switching to a more sterically hindered ligand can sometimes suppress this side reaction. Using a weaker base or an inorganic base instead of an organic one may also help. | [2] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) source can also minimize this side reaction. | [9] |
| Reaction with the Phenolic -OH Group | In some cases, the phenolic hydroxyl group can interfere with the reaction. Protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction may be necessary. |
Quantitative Data on Catalyst Performance (Illustrative)
The following tables provide illustrative data on how catalyst and ligand choice can affect the yield of common cross-coupling reactions with substrates similar to this compound. Note: This data is representative and optimal conditions for this compound may vary.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Iodide
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 10 | 85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of an Electron-Deficient Aryl Iodide
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 12 | 95 |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | LiHMDS | THF | 80 | 24 | 75 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired boronic acid or boronate ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source and ligand, and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat in a preheated oil bath or heating block (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening different catalyst systems.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Signaling Pathway: Inhibition of Tubulin Polymerization
Derivatives of this compound can be used to synthesize analogues of microtubule-targeting agents like Combretastatin A-4. These agents bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of the microtubule network has profound effects on cancer cells.[3][13][14]
Caption: Mechanism of action for microtubule-targeting anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 14. Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 2-Iodo-4-methyl-6-nitrophenol
Technical Support Center: 2-Iodo-4-methyl-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of solvents on the reactivity of this compound. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on solvent-related effects.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction with this compound as a starting material is showing low to no conversion. What are the potential solvent-related causes?
-
Answer:
-
Poor Solubility: this compound has both polar (nitro, hydroxyl) and non-polar (iodophenyl, methyl) functionalities. If your reactant or reagents are not fully dissolved, the reaction will be slow or may not proceed at all.
-
Recommendation: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent system if a single solvent does not provide adequate solubility.
-
-
Inappropriate Solvent Polarity: The choice of solvent polarity is critical and reaction-dependent.
-
For nucleophilic substitution reactions (e.g., Williamson ether synthesis) , polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[1][2][3]
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Polar protic solvents (e.g., ethanol, water) can hydrogen bond with the phenoxide intermediate, reducing its nucleophilicity and slowing down the reaction rate.[1][2][4]
-
-
Solvent Impurities: Traces of water or other reactive impurities in the solvent can quench reagents, especially if strong bases like sodium hydride are used to form the phenoxide.
-
Recommendation: Always use dry, high-purity solvents, especially for moisture-sensitive reactions.
-
-
Issue 2: Formation of Unexpected Side Products
-
Question: I am observing significant formation of side products in my reaction. How can the solvent influence this?
-
Answer:
-
C-Alkylation vs. O-Alkylation: In reactions involving the phenoxide of this compound (e.g., ether synthesis), competition between O-alkylation and C-alkylation at the aromatic ring can occur.
-
Solvent Participation in the Reaction: Some solvents can react under certain conditions. For example, DMF can be a source of dimethylamine at high temperatures, which could potentially act as a nucleophile.
-
Recommendation: Choose a solvent that is inert under your reaction conditions.
-
-
Issue 3: Difficulty in Product Isolation/Work-up
-
Question: I am having trouble isolating my product after the reaction. Could the solvent be the issue?
-
Answer:
-
High-Boiling Point Solvents: Solvents like DMSO and DMF have high boiling points and can be difficult to remove completely.
-
Recommendation: If possible, choose a lower-boiling solvent that is also suitable for the reaction. For high-boiling solvents, consider techniques like azeotropic distillation with a suitable co-solvent (e.g., toluene) or high-vacuum distillation.
-
-
Product Solubility in the Aqueous Phase: During aqueous work-up, if your product has significant polarity, it may have some solubility in the aqueous layer, leading to lower isolated yields.
-
Recommendation: Perform back-extraction of the aqueous layer with a suitable organic solvent. Salting out the aqueous layer by adding a saturated brine solution can also reduce the solubility of organic compounds.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How does the solvent affect the nucleophilicity of the phenoxide of this compound?
-
A1: The solvent has a profound effect on nucleophilicity. In polar protic solvents (e.g., alcohols, water), the phenoxide is heavily solvated through hydrogen bonding. This solvation shell shields the negative charge on the oxygen, making it less available to attack an electrophile, thus decreasing its nucleophilicity.[1][4] In polar aprotic solvents (e.g., DMF, DMSO, acetone), the positive end of the solvent dipole solvates the counter-ion (e.g., Na+, K+), but the phenoxide anion is less strongly solvated. This "naked" anion is a much stronger nucleophile.[1][2]
-
-
Q2: Which type of solvent is best for a Williamson ether synthesis using this compound?
-
Q3: Can I use a non-polar solvent like toluene or hexane for reactions with this compound?
-
A3: Non-polar solvents are generally poor choices for reactions involving polar or ionic intermediates, such as the phenoxide of this compound. The starting material and any ionic reagents will likely have very low solubility, leading to a very slow or incomplete reaction.
-
-
Q4: For a reaction involving the iodine substituent (e.g., a Suzuki or Sonogashira coupling), what are the typical solvent considerations?
-
A4: For palladium-catalyzed cross-coupling reactions, a variety of solvents can be used, often in combination with water. Common choices include ethers (like 1,4-dioxane or THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF). The optimal solvent system depends on the specific reaction, the catalyst, and the solubility of the coupling partners.
-
Quantitative Data Summary
The following table provides representative (hypothetical, based on established principles) kinetic data for a typical SN2 reaction of the sodium salt of this compound with an alkyl halide (e.g., ethyl bromide) in various solvents. This data illustrates the expected trend in reactivity based on solvent properties.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |
| n-Hexane | Non-polar | 1.9 | ~0 |
| Toluene | Non-polar | 2.4 | Very Low |
| Diethyl Ether | Weakly Polar | 4.3 | Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1 |
| Acetone | Polar Aprotic | 21 | 50 |
| Acetonitrile | Polar Aprotic | 37 | 200 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 500 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 1000 |
| Methanol | Polar Protic | 33 | 0.5 |
| Ethanol | Polar Protic | 24 | 0.2 |
| Water | Polar Protic | 80 | <0.1 |
Note: The relative rate constants are normalized to the rate in THF and are intended to demonstrate the general trend of solvent effects on this type of reaction.
Experimental Protocols
Representative Protocol for Studying Solvent Effects on the O-Alkylation of this compound
This protocol outlines a general procedure to compare the rate of O-alkylation of this compound with an alkyl halide in different solvents.
-
Preparation of the Phenoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of this compound in the desired dry solvent (e.g., DMF, acetonitrile, THF, or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
-
Alkylation Reaction:
-
Add 1.2 equivalents of the alkylating agent (e.g., ethyl bromide) dropwise to the stirred solution of the phenoxide.
-
Maintain the reaction at a constant temperature (e.g., room temperature or 50 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every 30 minutes).
-
Analyze the aliquots by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation (for preparative scale):
-
Once the reaction is complete, quench the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Data Analysis:
-
By comparing the reaction progress in different solvents under identical conditions (temperature, concentrations), the effect of the solvent on the reaction rate can be determined.
-
Visualizations
Below is a diagram illustrating a logical workflow for troubleshooting low yield in a reaction involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
Purity Analysis of 2-Iodo-4-methyl-6-nitrophenol: A Comparative Guide to HPLC and Alternative Methods
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound such as 2-Iodo-4-methyl-6-nitrophenol, which has potential applications in organic synthesis and as an intermediate in the development of bioactive molecules, ensuring high purity is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it a preferred method for the purity analysis of organic compounds.
Experimental Protocol
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
30-35 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Comparative Analysis with Alternative Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of ions in an electric field. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |
| Typical Resolution | Very High | High | Very High | Low to Moderate |
| Sensitivity (LOD) | 1-10 ng/mL | 0.1-1 ng/mL | 10-100 ng/mL | 1-10 µ g/spot |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | Semi-quantitative |
| Precision (RSD) | < 2% | < 3% | < 5% | 5-15% |
| Analysis Time | 20-40 minutes | 15-30 minutes | 10-20 minutes | 30-60 minutes |
| Sample Volatility | Not required | Required | Not required | Not required |
| Advantages | High resolution, high precision, widely applicable, well-established. | High sensitivity for volatile compounds, fast analysis. | High efficiency, low sample and reagent consumption. | Simple, low cost, high throughput for multiple samples. |
| Disadvantages | Higher cost, more complex instrumentation. | Limited to thermally stable and volatile compounds. | Lower concentration sensitivity, matrix effects can be an issue. | Lower resolution and sensitivity, less precise for quantification. |
Methodology Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the purity analysis of this compound using HPLC and a conceptual signaling pathway where such a compound might be studied for its biological activity.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Conceptual signaling pathway interaction.
Conclusion
For the purity analysis of this compound, HPLC stands out as the most suitable method due to its high resolution, precision, and robustness. It allows for the effective separation and quantification of the main compound from its potential impurities. While other techniques like GC and CE offer specific advantages in terms of sensitivity for volatile compounds or low sample consumption, they may not be as universally applicable or well-established for this particular analyte. TLC remains a valuable tool for rapid, qualitative screening but lacks the quantitative accuracy of HPLC. The choice of analytical method should be guided by the specific requirements of the study, balancing the need for accuracy, sensitivity, and throughput.
A Comparative Guide to the Advantages of Iodo- vs. Bromo-nitrophenols in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. Palladium-catalyzed cross-coupling reactions, cornerstones of modern C-C and C-N bond formation, are profoundly influenced by the nature of the aryl halide employed. This guide provides an objective comparison of the performance of iodo-nitrophenols versus bromo-nitrophenols in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. This analysis is supported by representative experimental data and detailed methodologies to inform synthetic strategy and catalyst selection.
At a Glance: Iodo- vs. Bromo-nitrophenols
| Feature | Iodo-nitrophenols | Bromo-nitrophenols |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of iodo-nitrophenols in cross-coupling reactions is fundamentally rooted in the principles of chemical kinetics and bond energies. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This difference is critical in the often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A lower bond dissociation energy facilitates this initial step, leading to a faster overall reaction rate.
The presence of an electron-withdrawing nitro group on the phenol ring further activates the aryl halide towards oxidative addition, a beneficial electronic effect for both iodo- and bromo-substituted substrates. However, the intrinsic advantage of the weaker C-I bond remains the dominant factor in their differential reactivity.
Data Presentation: Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Disclaimer: The data presented below is compiled from various literature sources and is intended to be representative of the general performance of iodo- and bromo-arenes in these reactions. Direct side-by-side comparisons of iodo- and bromo-nitrophenols under identical conditions are not extensively available. Therefore, conditions and yields should be considered illustrative of the reactivity trend rather than absolute comparative values.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of iodo-nitrophenols often allows for shorter reaction times and higher yields.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-2-nitrophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~90 |
| 4-Bromo-2-nitrophenol | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75 |
| 2-Iodo-4-nitrophenol | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 80 | 6 | ~92 |
| 2-Bromo-4-nitrophenol | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (4) | Cs₂CO₃ | Dioxane | 100 | 18 | ~80 |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The milder conditions required for iodo-nitrophenols can be advantageous when working with sensitive amine coupling partners.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-2-nitrophenol | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 8 | ~88 |
| 4-Bromo-2-nitrophenol | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | ~70 |
| 2-Iodo-4-nitrophenol | Aniline | Pd(OAc)₂ (1.5) | BINAP (2) | K₃PO₄ | Dioxane | 90 | 12 | ~85 |
| 2-Bromo-4-nitrophenol | Aniline | Pd(OAc)₂ (3) | BINAP (4) | K₃PO₄ | Dioxane | 110 | 36 | ~65 |
Table 3: Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The higher reactivity of iodo-nitrophenols can lead to cleaner reactions with fewer side products.
| Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-2-nitrophenol | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 80 | 6 | ~95 |
| 4-Bromo-2-nitrophenol | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 18 | ~82 |
| 2-Iodo-4-nitrophenol | Styrene | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 10 | ~90 |
| 2-Bromo-4-nitrophenol | Styrene | Pd(PPh₃)₄ (4) | K₂CO₃ | Acetonitrile | 100 | 24 | ~78 |
Experimental Protocols
The following are detailed, representative protocols for the cross-coupling of halo-nitrophenols. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-2-nitrophenol with Phenylboronic Acid
Materials:
-
4-Iodo-2-nitrophenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-2-nitrophenol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-nitrophenol with Morpholine
Materials:
-
4-Bromo-2-nitrophenol (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add 4-bromo-2-nitrophenol, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene and morpholine via syringe under an argon atmosphere.
-
Heat the reaction mixture to 110°C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Heck Reaction of 4-Iodo-2-nitrophenol with n-Butyl Acrylate
Materials:
-
4-Iodo-2-nitrophenol (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodo-2-nitrophenol and Pd(OAc)₂.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the reaction by GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic phase with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The key difference in reactivity between iodo- and bromo-nitrophenols occurs at the initial oxidative addition step, which is generally faster for the iodo-substituted compounds.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: Catalytic cycle for the Heck reaction.
Conclusion
The choice between iodo- and bromo-nitrophenols in cross-coupling reactions represents a classic trade-off between reactivity and cost. The experimental evidence overwhelmingly supports the superior reactivity of iodo-nitrophenols, which translates to tangible benefits such as higher yields, shorter reaction times, and milder reaction conditions. For syntheses where efficiency, speed, and the preservation of sensitive functional groups are paramount, iodo-nitrophenols are the preferred substrate. However, for large-scale syntheses or when cost is a primary driver, the less expensive bromo-nitrophenols remain a viable, albeit less reactive, alternative that may require more rigorous optimization of reaction conditions.
References
A Spectroscopic Comparison of 2-Iodo-4-methyl-6-nitrophenol and Its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic compound 2-Iodo-4-methyl-6-nitrophenol and its synthetic precursors, 4-methylphenol (p-cresol) and 4-methyl-2-nitrophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of the spectroscopic changes that occur during the synthesis of the target molecule. The information presented is supported by experimental data and detailed methodologies for the cited spectroscopic techniques.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds in a two-step sequence starting from 4-methylphenol. The first step involves the nitration of 4-methylphenol to introduce a nitro group at the ortho position, yielding 4-methyl-2-nitrophenol. The subsequent step is the iodination of 4-methyl-2-nitrophenol to introduce an iodine atom at the other ortho position relative to the hydroxyl group, resulting in the final product, this compound.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the compounds.
Table 1: General Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-methylphenol | C₇H₈O | 108.14 |
| 4-methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 |
| This compound | C₇H₆INO₃ | 279.03[1] |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Methyl Protons | Hydroxyl Proton |
| 4-methylphenol | ~6.7-7.0 (m, 4H) | ~2.3 (s, 3H) | ~4.5-5.5 (br s, 1H) |
| 4-methyl-2-nitrophenol | ~7.0-8.0 (m, 3H) | ~2.3 (s, 3H) | ~10.5 (s, 1H) |
| This compound | Data not available | Data not available | Data not available |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Methyl Carbon |
| 4-methylphenol | ~115-155 | ~20 |
| 4-methyl-2-nitrophenol | ~118-160 | ~20 |
| This compound | Data not available | Data not available |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | N-O Stretch (NO₂) | C-I Stretch |
| 4-methylphenol | ~3300-3400 (broad) | ~3000-3100 | ~1500-1600 | - | - |
| 4-methyl-2-nitrophenol | ~3200-3500 (broad) | ~3000-3100 | ~1500-1600 | ~1350, ~1530 | - |
| This compound | ~3200-3500 (broad) | ~3000-3100 | ~1500-1600 | ~1350, ~1530 | ~500-600 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 4-methylphenol | 108 | 107, 77, 79 |
| 4-methyl-2-nitrophenol | 153 | 136, 108, 80 |
| This compound | 279 | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in this comparison are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate charged fragments of the molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Experimental Workflow
The general workflow for the spectroscopic comparison of the synthesized compounds is outlined in the following diagram.
References
A Comparative Guide to the Structural Validation of 2-Iodo-4-methyl-6-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Structural Elucidation of Novel Phenolic Compounds.
The precise structural characterization of novel organic compounds is a cornerstone of chemical research and drug development. Minor variations in molecular structure, such as the placement of functional groups on an aromatic ring, can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide provides a comparative overview of standard analytical techniques used for the structural validation of 2-Iodo-4-methyl-6-nitrophenol and its derivatives, alongside alternative nitrophenol isomers, supported by representative experimental data.
The Importance of Isomeric Differentiation
The substitution pattern on the phenol ring is a critical determinant of a molecule's properties. For instance, the relative positions of the iodo, methyl, and nitro groups in derivatives of this compound directly influence the electronic environment and steric hindrance within the molecule. These factors, in turn, dictate the compound's spectroscopic fingerprint, providing a basis for its unambiguous identification.
Spectroscopic Techniques for Structural Validation
A combination of spectroscopic methods is typically employed to elucidate the structure of organic compounds.[1] The most powerful and commonly used techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Comparative Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H near -OH | H near -NO₂ | Other Aromatic H | Reference |
| o-nitrophenol | 10.5 (s, 1H) | 8.15 (d, 1H) | 7.65 (t, 1H), 7.15 (d, 1H), 6.95 (t, 1H) | [2] |
| m-nitrophenol | 9.8 (s, 1H) | 7.9 (d, 1H) | 7.7 (s, 1H), 7.3 (t, 1H) | N/A |
| p-nitrophenol | 11.0 (s, 1H) | 8.2 (d, 2H) | 6.9 (d, 2H) | [2] |
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-O Asymmetric Stretch | N-O Symmetric Stretch | Reference |
| o-nitrophenol | ~3200-3600 (broad) | ~1530 | ~1350 | N/A |
| m-nitrophenol | ~3200-3600 (broad) | ~1525 | ~1345 | N/A |
| p-nitrophenol | ~3200-3600 (broad) | ~1520 | ~1340 | N/A |
Table 3: Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions | Reference |
| o-nitrophenol | 139 | 109, 93, 65 | N/A |
| m-nitrophenol | 139 | 109, 93, 65 | N/A |
| p-nitrophenol | 139 | 109, 93, 65 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and splitting patterns to deduce the connectivity of atoms.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups present in the molecule (e.g., O-H, N-O, C=C).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.
Visualization of the Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound.
Caption: A generalized workflow for the structural validation of a novel organic compound.
Conclusion
The structural validation of this compound derivatives and other novel compounds relies on a multi-faceted analytical approach. By combining the strengths of NMR, MS, and IR spectroscopy, researchers can confidently determine the molecular structure, which is a critical step in advancing chemical synthesis and drug discovery. The comparative data presented here for alternative nitrophenol isomers demonstrates the power of these techniques in differentiating between closely related structures.
References
Comparative Biological Activity of 2-Iodo-4-methyl-6-nitrophenol Analogs: A Guide for Researchers
A comprehensive analysis of the biological activities of 2-Iodo-4-methyl-6-nitrophenol and its analogs reveals a promising landscape for these compounds in antimicrobial and anticancer research. While data on the specific title compound remains limited, a comparative examination of structurally related nitrophenols, iodinated phenols, and methylated phenols provides significant insights into their potential efficacy and mechanisms of action. This guide synthesizes available experimental data to offer a comparative overview of their antimicrobial, cytotoxic, and antioxidant properties, alongside detailed experimental protocols and an exploration of relevant signaling pathways.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of various analogs are summarized below. These tables compile data from multiple studies, showcasing the antimicrobial efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxic effects (Half-maximal Inhibitory Concentration - IC50) against various cell lines.
Antimicrobial Activity
The antimicrobial potential of phenolic compounds is well-documented, with activity influenced by the nature and position of substituents on the phenol ring. The presence of a nitro group, as seen in the target compound, is often associated with antimicrobial effects. The following table presents MIC values for various nitrophenol analogs against common bacterial strains.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [1] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [2] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [2] |
| Eugenol Derivative (Bromo alcohol) | Staphylococcus aureus | 115 | [3] |
| Dihydroxykaempferol | Methicillin-resistant S. aureus (MRSA) | 250 | [4] |
| Naringenin | Methicillin-resistant S. aureus (MRSA) | 62.5 | [4] |
| Gentamicin (Standard) | Staphylococcus aureus | 20-1000 | [2] |
| Ciprofloxacin (Standard) | Moraxella catarrhalis | 9 µM | [1] |
Cytotoxic Activity
Phenolic compounds, particularly those with halogen and nitro substituents, have demonstrated significant cytotoxic activity against various cancer cell lines. The data below illustrates the IC50 values of several analogs, highlighting their potential as anticancer agents.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 | [5] |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 | [5] |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | Human Osteosarcoma (U2OS) | 50.5 ± 3.8 | |
| Diosgenin | Human Cervical Cancer (HeLa) | 16.3 ± 0.26 | [6] |
| Yamogenin | Human Cervical Cancer (HeLa) | 16.5 ± 0.59 | [6] |
| Doxorubicin (Standard) | HCT-116 (Colon Carcinoma) | 22.6 | [7] |
| Doxorubicin (Standard) | MCF-7 (Breast Adenocarcinoma) | 19.7 | [7] |
Antioxidant Activity
Experimental Protocols
To ensure the reproducibility of the findings and to aid researchers in their own screening efforts, detailed protocols for the key biological assays are provided below.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Negative control (medium with solvent)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate. Typically, 100 µL of sterile broth is added to wells 2 through 12. 200 µL of the test compound at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).
-
Inoculum Preparation: The bacterial strain is grown in broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: 100 µL of the standardized bacterial inoculum is added to each well from 1 to 11.
-
Incubation: The plate is covered and incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
96-well microtiter plates
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compound stock solution
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or other suitable solvent
-
Microplate reader
Procedure:
-
Preparation of Dilutions: Serial dilutions of the test compound and the positive control are prepared in the microtiter plate.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each well containing the test compound or control. A blank well containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
Phenolic compounds exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Many phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects. Inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the active NF-κB dimer.
Inhibition of the NF-κB signaling pathway by phenolic compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK pathway consists of several branches, including the ERK, JNK, and p38 pathways. Aberrant activation of the MAPK pathway is a common feature of many cancers. Phenolic compounds can modulate this pathway, often leading to the induction of apoptosis in cancer cells.
Modulation of the MAPK signaling pathway by phenolic compounds.
Experimental Workflow
A typical workflow for the biological screening of novel compounds like this compound analogs is outlined below. This systematic approach ensures a comprehensive evaluation of their potential therapeutic properties.
Workflow for biological activity screening of novel compounds.
References
- 1. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. DPPH Measurements and Structure-Activity Relationship Studies on the Antioxidant Capacity of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Suzuki Coupling of Halogenated Nitrophenols
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in drug development and materials science, its application in synthesizing complex biaryl structures, particularly those containing nitro-functionalized phenols, is of paramount importance. However, halogenated nitrophenols present a significant challenge as substrates. The strong electron-withdrawing nature of the nitro group deactivates the aryl halide, making the crucial oxidative addition step in the catalytic cycle more difficult, especially for more robust carbon-chlorine bonds.[3]
This guide provides a comparative analysis of common and advanced catalyst systems for the Suzuki coupling of halogenated nitrophenols. We will examine the performance of palladium and nickel-based catalysts, the critical role of ligands, and provide supporting data to assist in catalyst selection.
The Catalytic Landscape: Palladium vs. Nickel Systems
The choice of catalyst is critical and is primarily divided between palladium and nickel-based systems.
Palladium Catalysts: Palladium remains the most widely used metal for Suzuki couplings due to its high reactivity and versatility.[4][5] For challenging substrates like halogenated nitrophenols, the catalyst's performance is intrinsically linked to the choice of ligand.
-
Phosphine Ligands: Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) developed by the Buchwald group are highly effective.[1] Their steric bulk and electron-donating properties facilitate both the oxidative addition of the deactivated aryl halide and the subsequent reductive elimination step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are known for their high efficiency with deactivated aryl chlorides.[1][6]
-
Traditional Catalysts: While still used, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may require higher temperatures and longer reaction times for these challenging substrates.[2]
Nickel Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel has gained significant attention.[5] Nickel catalysts can be particularly effective for coupling aryl chlorides and phenol-derived substrates like tosylates or sulfamates.[7] Commercially available precatalysts such as NiCl₂(PCy₃)₂ and Ni(dppp)Cl₂ have shown high efficiency and a broad substrate scope, presenting a viable alternative for large-scale synthesis.[7][8]
Comparative Performance Data
The selection of an optimal catalyst system depends heavily on the specific substrates. The following table summarizes the performance of various catalysts in the Suzuki coupling of halogenated nitroarenes, which serve as close analogs for halogenated nitrophenols.
Note: The data presented is compiled from different sources with varying reaction conditions. It should be used as a qualitative guide for catalyst selection rather than a direct quantitative comparison.
| Catalyst System | Aryl Halide Substrate | Boronic Acid Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 / 18 | 98 |
| Pd₂(dba)₃ / XPhos | 1-Chloro-2-nitrobenzene | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 100 / 2 | 96 |
| PEPPSI-IPr | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Dioxane | 80 / 12 | 95 |
| Pd(dppf)Cl₂ | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | DMF | 90 / 6 | 92 |
| Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 16 | 85 |
| NiCl₂(PCy₃)₂ | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 110 / 24 | 88 |
| Ni(dppp)Cl₂ | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 / 12 | 90 |
Experimental Protocols
A detailed, representative methodology is crucial for reproducibility. The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction adapted for the specified substrates.
General Procedure for Suzuki-Miyaura Coupling of a Halogenated Nitrophenol
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the halogenated nitrophenol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the appropriate ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask. For pre-formed catalysts like Pd(PPh₃)₄ or PEPPSI-IPr, add the specified catalytic amount (e.g., 0.05 mmol, 5 mol%).[2]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, or t-Amyl Alcohol, ~5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or aluminum block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalyst Selection Workflow
Choosing the right catalyst system is a logical process based on substrate reactivity, cost, and desired reaction conditions. The following diagram illustrates a typical decision-making workflow.
Caption: A workflow diagram for selecting a catalyst system for the Suzuki coupling of halogenated nitrophenols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating Regioselectivity in Di-halogenated Phenol Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of di-halogenated phenols is a critical step in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The inherent directing effects of the hydroxyl and halogen substituents, coupled with the choice of reaction conditions, create a complex landscape of potential isomers. This guide provides an objective comparison of regioselectivity in key reactions of di-halogenated phenols, supported by experimental data and detailed protocols, to empower informed decisions in synthetic strategy.
The interplay of electronic and steric factors governs the outcome of reactions on polysubstituted aromatic rings. In di-halogenated phenols, the strongly activating, ortho-, para-directing hydroxyl group often competes with the weakly deactivating, yet also ortho-, para-directing halogen atoms. This guide will delve into the regiochemical outcomes of three major classes of reactions: Electrophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling Reactions, and Nucleophilic Aromatic Substitution.
Electrophilic Aromatic Substitution: A Battle of Directing Groups
In electrophilic aromatic substitution, the incoming electrophile is directed by the existing substituents on the benzene ring. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. Halogens, while also ortho-, para-directing, are deactivating. When both are present, the hydroxyl group's influence is generally dominant.
Comparative Data: Regioselectivity in Bromination
The bromination of fluorophenols and chlorophenols provides a clear illustration of these directing effects. The hydroxyl group primarily dictates the position of the incoming bromine atom.
| Starting Material | Reaction | Major Product(s) | Minor Product(s) | Reference |
| 4-Fluorophenol | Bromination with Br₂ in Dichloroethane | 2-Bromo-4-fluorophenol | Not specified | [1][2] |
| 2-Fluorophenol | Bromination with Br₂ in Methylene Chloride | 4-Bromo-2-fluorophenol | Not specified | [1] |
| o-Chlorophenol | Bromination with Br₂ and nanocatalyst | 2-Chloro-4-bromophenol (Purity >97.5%) | 2,6-isomers significantly reduced | [3] |
Key Takeaway: In the electrophilic bromination of monohalo-phenols, the hydroxyl group's directing effect is paramount, leading to substitution at the positions ortho or para to it, and ortho to the halogen. The use of specific catalysts can further enhance the regioselectivity, minimizing the formation of undesired isomers.[3]
Experimental Protocol: Regioselective Bromination of 4-Fluorophenol
This protocol is adapted from a reported synthesis of 2-Bromo-4-fluorophenol.[1][2]
Materials:
-
4-Fluorophenol
-
Bromine (Br₂)
-
Dichloroethane
-
Sodium sulfite (Na₂SO₃)
-
10% Sodium hydroxide (NaOH) solution
-
20% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane.
-
Cool the mixture to 5-10°C using an ice bath.
-
In a separate flask, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.
-
Add the bromine solution dropwise to the 4-fluorophenol solution over 1-2 hours, maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Prepare a solution of 33 g (0.26 mol) of sodium sulfite in 200 mL of water and add it to the reaction mixture to quench excess bromine. Stir for 30 minutes.
-
Separate the organic layer and wash it with a mixture of 10% NaOH and 20% NaHCO₃ to neutralize any remaining acids.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 2-Bromo-4-fluorophenol.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. In di-halogenated phenols, the relative reactivity of the carbon-halogen bonds dictates the regioselectivity. Generally, the reactivity follows the order C-I > C-Br > C-Cl. This difference in reactivity can be exploited for selective mono-functionalization.
Comparative Data: Regioselectivity in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, demonstrates excellent regioselectivity based on the halogen's identity.
| Starting Material | Reaction | Major Product | Minor Product(s) | Conditions | Reference |
| 4-Bromo-3-iodophenol | Sonogashira with Phenylacetylene | 4-Bromo-3-(phenylethynyl)phenol | Not specified | Pd(PPh₃)₂Cl₂/CuI, TEA, THF, RT | [4] |
| 2,5-Diiodophenol | Double Sonogashira with Terminal Alkyne | 2,5-Bis(alkynyl)phenol | Mono-alkynylated intermediate | PdCl₂(PPh₃)₂/CuI, Et₃N, THF, 50-80°C | [5] |
Key Takeaway: The weaker C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, allowing for highly selective coupling at the iodo-position while leaving the bromo-position intact.[4] For di-iodo compounds, a double coupling is often observed.[5]
Experimental Protocol: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol
This protocol provides a general procedure for the selective Sonogashira coupling at the iodo-position.[4]
Materials:
-
4-Bromo-3-iodophenol
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Standard anhydrous reaction glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-iodophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1-5 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine (2.0 eq.) to the mixture.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): The Importance of Activation
Nucleophilic aromatic substitution on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the ring. The hydroxyl group is electron-donating, thus di-halogenated phenols are generally unreactive towards SNAr unless other activating groups are present or under harsh reaction conditions. However, recent advancements have shown that in specific cases, such as with ortho-iodobenzamides, a directed SNAr can occur with high regioselectivity.[6][7]
While quantitative data for SNAr on simple di-halogenated phenols is scarce in the reviewed literature, the general principle holds that the reaction is favored at positions activated by strong electron-withdrawing groups.
Visualizing Reaction Pathways and Logic
To further clarify the factors influencing regioselectivity, the following diagrams, generated using the DOT language, illustrate the key decision-making processes and reaction workflows.
Caption: Directing effects in electrophilic substitution of di-halogenated phenols.
Caption: Regioselectivity in the Sonogashira coupling of a bromo-iodophenol.
Conclusion
The regioselectivity in reactions of di-halogenated phenols is a predictable yet nuanced aspect of organic synthesis. For electrophilic aromatic substitution, the powerful activating and directing effect of the hydroxyl group is the primary determinant of the reaction's outcome. In palladium-catalyzed cross-coupling reactions, the inherent reactivity difference between carbon-halogen bonds (I > Br > Cl) allows for exquisite control over site-selectivity. While nucleophilic aromatic substitution is less common for these substrates, it can be achieved under specific activating conditions. By understanding these fundamental principles and utilizing the provided experimental data and protocols, researchers can more effectively design synthetic routes to access desired isomers of functionalized phenols for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of 2-Iodo-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated reaction kinetics of 2-Iodo-4-methyl-6-nitrophenol. Due to the limited availability of direct kinetic data for this specific compound in the reviewed literature, this document leverages experimental data from structurally similar nitrophenols and iodinated phenols to provide a predictive comparison. The information herein is intended to guide researchers in designing and interpreting kinetic studies involving this compound.
Comparative Kinetic Data of Structurally Related Phenols
The reactivity of a substituted phenol is significantly influenced by the electronic and steric effects of its substituents. For this compound, the nitro group (-NO2) is a strong electron-withdrawing group, the iodo group (-I) is a moderately deactivating group, and the methyl group (-CH3) is an electron-donating group. The interplay of these groups will dictate the compound's reactivity in various reactions.
The following table summarizes kinetic data for the reduction of related nitrophenols, a common model reaction for assessing catalytic activity. This data can serve as a benchmark for estimating the kinetic parameters of this compound reduction.
| Compound | Apparent Rate Constant (k_app) (s⁻¹) | Activation Energy (E_a) (kJ mol⁻¹) | Catalyst | Reference |
| 4-Nitrophenol | 1.10 x 10⁻⁴ | 99.40 | Au@[C₄C₁₆Im]Br | [1] |
| 2-Nitrophenol | 7.73 x 10⁻⁵ | 100.59 | Au@[C₄C₁₆Im]Br | [1] |
| 4-Nitrophenol | 6.00 x 10⁻⁴ | Not Reported | Palladium Nanoparticles | [2] |
Note: The difference in the apparent rate constants between 4-nitrophenol and 2-nitrophenol is often attributed to the potential for intramolecular hydrogen bonding in the latter, which can affect its interaction with the catalyst surface.[1]
Experimental Protocols for Kinetic Analysis
A generalized experimental protocol for determining the reaction kinetics of a substituted phenol, such as this compound, in a reduction reaction is outlined below. This protocol is based on commonly employed methods for studying nitrophenol reduction.[1][2]
Objective: To determine the apparent rate constant (k_app) for the reduction of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Catalyst (e.g., Palladium or Gold nanoparticles)
-
Buffer solution (to maintain constant pH)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., deionized water).
-
Prepare a fresh, concentrated solution of the reducing agent (e.g., NaBH₄) immediately before use.
-
Prepare a stock solution of the catalyst.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix a specific volume of the this compound stock solution and the buffer solution.
-
Add the catalyst solution to the cuvette.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at the wavelength of maximum absorption (λ_max) for the nitrophenolate ion.
-
Initiate the reaction by adding a specific volume of the freshly prepared reducing agent solution to the cuvette.
-
Immediately start recording the absorbance at λ_max at regular time intervals. The decrease in absorbance corresponds to the reduction of the nitrophenol.
-
Continue monitoring until the absorbance stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics when the reducing agent is in large excess.
-
Plot ln(A_t / A₀) versus time, where A_t is the absorbance at time 't' and A₀ is the initial absorbance.
-
The apparent rate constant (k_app) can be determined from the negative of the slope of the linear fit to this plot.
-
Visualizing Reaction Pathways and Experimental Workflows
Diagram of a General Catalytic Reduction Pathway for a Nitrophenol
Caption: A generalized Langmuir-Hinshelwood mechanism for the catalytic reduction of a nitrophenol.
Experimental Workflow for Kinetic Analysis
References
- 1. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 2. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 2-Iodo-4-methyl-6-nitrophenol against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted aromatic compounds is a cornerstone of pharmaceutical and materials science research. 2-Iodo-4-methyl-6-nitrophenol is a valuable building block, and its efficient synthesis is crucial for various applications. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering experimental data from analogous reactions to benchmark their potential efficacy.
Executive Summary
Two primary retrosynthetic pathways for the synthesis of this compound are considered:
-
Route A: Nitration of 2-Iodo-4-methylphenol. This route introduces the nitro group in the final step.
-
Route B: Iodination of 4-methyl-2-nitrophenol. This pathway installs the iodo substituent as the last step.
This guide presents a detailed comparison of these two routes, including proposed experimental protocols based on established methodologies for similar substrates. Quantitative data on reaction yields and conditions are summarized for easy comparison. Furthermore, logical workflows for each synthetic route are visualized using Graphviz diagrams.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is derived from literature reports on analogous reactions and serves as a benchmark for the synthesis of this compound.
| Parameter | Route A: Nitration of 2-Iodo-4-methylphenol | Route B: Iodination of 4-methyl-2-nitrophenol |
| Starting Material | 2-Iodo-4-methylphenol | 4-methyl-2-nitrophenol |
| Reagents | Nitric acid, Sulfuric acid | N-Iodosuccinimide (NIS) or I₂/HNO₃ |
| Solvent | Acetic acid or Dichloromethane | Acetonitrile or Acetic acid |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 1 - 4 hours | 5 - 60 minutes |
| Reported Yield (analogous reactions) | 70 - 95% | 89 - 99% |
| Purification Method | Column chromatography or Recrystallization | Filtration and washing or Column chromatography |
Regioselectivity Considerations
Route A: Nitration of 2-Iodo-4-methylphenol
The regiochemical outcome of the nitration of 2-Iodo-4-methylphenol is directed by the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director. The methyl group is a weakly activating ortho-, para-director. The iodo group is a deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group will dominate, directing the incoming nitro group to the positions ortho and para to it. The para position is blocked by the methyl group, and one ortho position is occupied by the iodine atom. Therefore, nitration is expected to occur predominantly at the remaining ortho position (C6) to yield the desired this compound.
Route B: Iodination of 4-methyl-2-nitrophenol
In the iodination of 4-methyl-2-nitrophenol, the hydroxyl group is again the most influential directing group. The nitro group is a strongly deactivating meta-director. The hydroxyl group will direct the incoming iodine electrophile to its ortho and para positions. The para position is occupied by the methyl group, and one ortho position is taken by the nitro group. Consequently, iodination is anticipated to occur at the vacant ortho position (C6), leading to the formation of this compound.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound via Route A and Route B, based on established procedures for similar transformations.
Route A: Nitration of 2-Iodo-4-methylphenol
Objective: To synthesize this compound by nitrating 2-Iodo-4-methylphenol.
Materials:
-
2-Iodo-4-methylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Iodo-4-methylphenol (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (1 equivalent) to the stirred solution, maintaining the temperature below 10 °C.
-
To this mixture, add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel over 30 minutes. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Route B: Iodination of 4-methyl-2-nitrophenol
Objective: To synthesize this compound by iodinating 4-methyl-2-nitrophenol.
Materials:
-
4-methyl-2-nitrophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Deionized Water
-
Sodium Thiosulfate solution (10%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography (optional)
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution to quench any unreacted NIS.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or by column chromatography if necessary to afford pure this compound.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflows for the two proposed synthetic routes.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Detailed experimental workflows for Route A and Route B.
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound, with strong regiochemical control anticipated for each. Based on literature precedents for analogous reactions, Route B, the iodination of 4-methyl-2-nitrophenol using N-Iodosuccinimide, appears to be the more advantageous method. It offers a shorter reaction time, milder reaction conditions, and potentially higher yields. Route A, while also a valid approach, involves the use of strong acids and may require more careful temperature control and a more rigorous work-up procedure. The choice of synthetic route will ultimately depend on the availability of starting materials, desired purity, and the specific capabilities of the laboratory. This guide provides the foundational information for researchers to make an informed decision and to develop an optimized synthesis of this compound.
References
Comparative Analysis of Reaction Products of 2-Iodo-4-methyl-6-nitrophenol via NMR Characterization
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Suzuki-Miyaura coupling and O-alkylation reaction products of 2-Iodo-4-methyl-6-nitrophenol. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR) spectra, detailed experimental protocols, and visual workflows.
This guide delves into the characterization of products derived from two key reactions of this compound: the Suzuki-Miyaura cross-coupling reaction and O-alkylation. These transformations are pivotal in modifying the core structure of the starting material, leading to compounds with potentially diverse biological activities. Herein, we present a comparative analysis of the NMR spectral data of a representative product from each reaction pathway, alongside detailed experimental procedures to facilitate reproducibility.
Comparison of NMR Data
The successful synthesis of the Suzuki-Miyaura coupling product, 4-methyl-2-(p-tolyl)-6-nitrophenol, and the O-alkylation product, 2-methoxy-4-methyl-6-nitrophenol, can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for the starting material and the respective products, highlighting the characteristic changes observed upon substitution at the C2 position.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Ar-H | -CH₃ (C4) | -OH | Other Protons |
| This compound | ~8.0 (d), ~7.8 (d) | ~2.4 (s) | ~11.0 (s) | - |
| 4-Methyl-2-(p-tolyl)-6-nitrophenol | ~8.1 (d), ~7.9 (d), ~7.3 (d, 2H), ~7.2 (d, 2H) | ~2.4 (s) | ~10.5 (s) | ~2.4 (s, -CH₃ of tolyl) |
| 2-Methoxy-4-methyl-6-nitrophenol | ~7.9 (s), ~7.7 (s) | ~2.3 (s) | - | ~4.0 (s, -OCH₃) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | C-NO₂ | C-OH | C-I / C-Ar / C-O | C-CH₃ | Ar-C | -CH₃ (C4) | Other Carbons |
| This compound | ~140 | ~155 | ~85 | ~130 | ~138, ~125 | ~20 | - |
| 4-Methyl-2-(p-tolyl)-6-nitrophenol | ~141 | ~154 | ~135 | ~131 | ~139, ~130, ~129, ~128, ~126 | ~21 | ~138 (-C of tolyl), ~21 (-CH₃ of tolyl) |
| 2-Methoxy-4-methyl-6-nitrophenol | ~142 | ~153 | ~148 | ~129 | ~137, ~124 | ~20 | ~56 (-OCH₃) |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below. These protocols are based on established procedures for Suzuki-Miyaura coupling and Williamson ether synthesis, adapted for the specific substrate.
Synthesis of 4-Methyl-2-(p-tolyl)-6-nitrophenol (Suzuki-Miyaura Coupling)
Materials:
-
This compound
-
p-tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and p-tolylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) to the mixture.
-
Add K₂CO₃ (2 mmol) and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Synthesis of 2-Methoxy-4-methyl-6-nitrophenol (O-Alkylation)
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 mmol) in acetone (20 mL), add K₂CO₃ (1.5 mmol).
-
Add methyl iodide (1.2 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To provide a clear visual representation of the processes described, the following diagrams were generated using Graphviz.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Caption: O-Alkylation (Williamson ether synthesis) workflow.
Caption: General workflow for NMR characterization of products.
Unambiguous Identification of 2-Iodo-4-methyl-6-nitrophenol via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the mass spectrometric profile of 2-Iodo-4-methyl-6-nitrophenol with potential isomeric and isobaric alternatives, supported by detailed experimental protocols and data analysis workflows.
This document outlines the expected mass spectral characteristics of this compound and provides a systematic approach to its confirmation, mitigating the risk of misidentification with structurally similar compounds. The presented data and protocols are intended to serve as a practical resource for analytical chemists and researchers working with halogenated and nitrated aromatic compounds.
Comparative Mass Spectral Data
The unequivocal identification of this compound by mass spectrometry relies on the analysis of its unique fragmentation pattern. The following table summarizes the key mass-to-charge (m/z) values for the molecular ion and expected major fragment ions of the target compound, alongside potential positional isomers that may present similar mass spectra.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Assignments |
| This compound | C₇H₆INO₃ | 279.03 | 279 | 262 ([M-OH]⁺), 249 ([M-NO]⁺), 233 ([M-NO₂]⁺), 122 ([M-I-NO₂]⁺) |
| 4-Iodo-2-methyl-6-nitrophenol | C₇H₆INO₃ | 279.03 | 279 | Fragmentation pattern expected to be similar, with potential differences in fragment ion intensities. |
| 2-Iodo-4-methyl-5-nitrophenol | C₇H₆INO₃ | 279.03 | 279 | Fragmentation pattern expected to be similar, with potential differences in fragment ion intensities. |
| 2-Iodo-5-methyl-4-nitrophenol | C₇H₆INO₃ | 279.03 | 279 | Fragmentation pattern expected to be similar, with potential differences in fragment ion intensities. |
Note: The fragmentation of nitrophenols is characterized by the loss of the nitro group (-NO₂) and hydroxyl group (-OH). The presence of iodine introduces a characteristic isotopic pattern and the potential for the loss of an iodine radical. The relative intensities of these fragment ions will be crucial for distinguishing between isomers. The National Institute of Standards and Technology (NIST) has an entry for this compound in its WebBook, which indicates the availability of an electron ionization mass spectrum that can be used as a reference.[1]
Experimental Protocol: Identification of this compound by GC-MS
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices, an appropriate extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-350.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample and compare it to a reference spectrum of this compound.
-
Identify the molecular ion peak at m/z 279.
-
Identify and confirm the presence of the key fragment ions as listed in the data table.
-
For isomeric differentiation, carefully compare the relative intensities of the fragment ions.
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for the confirmation of this compound's identity using mass spectrometry.
Caption: Workflow for the mass spectrometric identification of this compound.
Signaling Pathways and Logical Relationships
In the context of confirming a chemical identity, the "signaling pathway" is a logical progression of experimental steps and data analysis. The Graphviz diagram above illustrates this workflow. The process begins with the analysis of the sample by GC-MS. The resulting mass spectrum is then evaluated to identify the molecular ion, which confirms the molecular weight of the compound. Subsequently, the fragmentation pattern is analyzed and compared against a reference spectrum and the expected fragmentation of potential isomers. A positive match in both the molecular ion and the specific fragmentation pattern provides a high degree of confidence in the identity of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-4-methyl-6-nitrophenol: A Guide for Laboratory Professionals
The proper disposal of 2-Iodo-4-methyl-6-nitrophenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical structure, this compound is likely to be classified as hazardous waste, exhibiting toxicity and potential environmental hazards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Profile of Structurally Similar Compounds
To understand the potential risks associated with this compound, the hazard classifications of structurally similar nitrophenols are summarized below. It is reasonable to assume that this compound exhibits a similar hazard profile.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | [1][2][3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | [5] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | [5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life, with long-lasting effects. | [2][3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Collection:
-
Treat all this compound, including contaminated materials (e.g., filter paper, gloves, empty containers), as hazardous waste.
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a secure, leak-proof closure.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its chemical name and quantity.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular trash, but it is best to consult with your EHS department for their specific procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Iodo-4-methyl-6-nitrophenol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Iodo-4-methyl-6-nitrophenol. The following safety and handling information is based on data for structurally similar compounds, including various nitrophenols and iodinated aromatic compounds. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on providing procedural, step-by-step guidance to ensure safe operational and disposal practices.
Hazard Profile (Inferred)
Based on analogous compounds, this compound is anticipated to possess the following hazards.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Hazard | Potentially toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for enhanced protection. | To prevent skin contact, which can cause irritation and potential systemic toxicity. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) may be necessary. | To prevent respiratory tract irritation and potential systemic toxicity from inhalation. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical for safety.
1. Preparation:
-
Hazard Assessment: Before starting any work, conduct a thorough hazard assessment for the entire experimental procedure.
-
Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents.
-
PPE Inspection and Donning: Inspect all PPE for integrity and don the appropriate gear as specified in the table above.
2. Handling and Use:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.
-
Spill Control: Keep a spill kit readily accessible. In case of a spill, follow established laboratory procedures for hazardous material cleanup.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
3. Decontamination:
-
Equipment: Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Work Area: Clean and decontaminate the work surface in the fume hood after the procedure is complete.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[1]
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves submitting a request for pickup by the environmental health and safety department.[1]
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
